molecular formula C13H13NO2 B187382 N-(2,6-dimethylphenyl)furan-2-carboxamide CAS No. 68873-22-3

N-(2,6-dimethylphenyl)furan-2-carboxamide

Cat. No.: B187382
CAS No.: 68873-22-3
M. Wt: 215.25 g/mol
InChI Key: JHKXLXFJRVUZRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-dimethylphenyl)furan-2-carboxamide is a synthetic organic compound designed for research applications, integrating two pharmacologically significant scaffolds: a 2,6-dimethylphenyl group and a furan-2-carboxamide moiety. This combination is of particular interest in rational drug design and medicinal chemistry, following the molecular hybridization approach to create novel bioactive molecules . The 2,6-dimethylphenyl moiety is a recognized structural feature in the design of central nervous system (CNS) active compounds. Research on structurally related N-(2,6-dimethylphenyl) derivatives has identified promising anticonvulsant agents that function by increasing GABA levels in the brain and inhibiting GABA transaminase, suggesting a potential mechanism relevant to neurological disorder research . Concurrently, the furan-2-carboxamide unit is a versatile heterocycle known to contribute to cytotoxic activity. Furan-2-carboxamide derivatives have demonstrated potent antiproliferative effects against various human cancer cell lines, with mechanisms that can include the inhibition of tubulin polymerization, leading to cell cycle arrest and the induction of apoptosis . Furthermore, hybrid molecules containing the furan-2-carboxamide group have been investigated as potential chemopreventive agents, shown to activate the Nrf2/ARE signaling pathway. This activation upregulates key cytoprotective enzymes, offering a strategy to protect cells against carcinogen-induced damage . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with care in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,6-dimethylphenyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9-5-3-6-10(2)12(9)14-13(15)11-7-4-8-16-11/h3-8H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKXLXFJRVUZRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50324369
Record name N-(2,6-dimethylphenyl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50324369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68873-22-3
Record name NSC406527
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406527
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2,6-dimethylphenyl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50324369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',6'-DIMETHYL-2-FURANILIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Chemical structure and properties of N-(2,6-dimethylphenyl)furan-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthetic Architectures, and Pharmacological Utility [1]

Executive Summary

This technical guide analyzes N-(2,6-dimethylphenyl)furan-2-carboxamide , a specialized amide scaffold characterized by the fusion of a heteroaromatic furan ring and a sterically hindered 2,6-xylyl moiety. While often overshadowed by its complex derivatives in commercial fungicides (e.g., SDHI class), this specific molecular entity serves as a critical model for studying atropisomerism , amide bond metabolic stability , and bioisosteric replacement in drug discovery.

This document details the physicochemical properties driven by the "ortho-effect," provides a validated synthetic protocol, and explores its utility as a pharmacophore in antibiofilm and antifungal research.

Structural Analysis & Physicochemical Core

The molecule comprises a furan-2-carbonyl "head" linked to a 2,6-dimethylphenyl "tail" via a secondary amide bond. The defining feature of this structure is the steric bulk of the methyl groups at the ortho positions of the phenyl ring.

The Ortho-Effect and Conformation

Unlike N-phenylfuran-2-carboxamide, where the phenyl ring can achieve planarity with the amide group to maximize


-conjugation, the 2,6-dimethyl substitution forces the phenyl ring to twist perpendicular  to the amide plane.
  • Consequence 1 (Solubility): The twisted conformation disrupts crystal packing efficiency compared to planar analogs, potentially enhancing solubility in organic solvents.

  • Consequence 2 (Metabolic Stability): The methyl groups create a "steric shield" around the amide nitrogen, significantly retarding enzymatic hydrolysis by amidases. This is a prized feature in agrochemical design.

Physicochemical Data Profile[2][3]
PropertyValue (Predicted/Experimental)Significance
Molecular Formula

Core Scaffold
Molecular Weight 215.25 g/mol Fragment-based Drug Design (FBDD) compliant
LogP (Octanol/Water) ~2.5 – 2.9Moderate lipophilicity; likely membrane permeable
H-Bond Donors 1 (Amide NH)Critical for receptor binding (e.g., LasR, SDH)
H-Bond Acceptors 2 (Furan O, Carbonyl O)Directional interactions
Rotatable Bonds 2 (C-N, C-C)Restricted rotation due to steric hindrance

Synthetic Architecture

The most robust route to N-(2,6-dimethylphenyl)furan-2-carboxamide is the Nucleophilic Acyl Substitution of 2-furoyl chloride with 2,6-dimethylaniline (2,6-xylidine). This pathway is preferred over direct coupling (e.g., EDC/HOBt) due to the low nucleophilicity of the sterically hindered aniline.

Reaction Mechanism & Logic

The reaction proceeds via an addition-elimination mechanism. The steric bulk of 2,6-xylidine requires a non-nucleophilic base (Triethylamine or DIPEA) to scavenge the HCl byproduct and drive the equilibrium forward.

Synthesis Reactant1 2-Furoyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate Reactant1->Intermediate Reactant2 2,6-Dimethylaniline (Nucleophile) Reactant2->Intermediate Product N-(2,6-dimethylphenyl) furan-2-carboxamide Intermediate->Product - Cl⁻ Base Base (Et3N) Scavenges HCl Base->Intermediate Catalysis/Drive

Figure 1: Synthetic pathway via acyl chloride coupling. The base prevents protonation of the aniline, maintaining its nucleophilicity.

Validated Experimental Protocol

Objective: Synthesis of N-(2,6-dimethylphenyl)furan-2-carboxamide (Target: 1.0 g scale).

Reagents:

  • 2-Furoyl chloride (1.1 equiv)

  • 2,6-Dimethylaniline (1.0 equiv)

  • Triethylamine (

    
    ) (1.5 equiv)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and purge with nitrogen (

    
    ). Add 2,6-dimethylaniline (4.65 mmol) and dry DCM (15 mL).
    
  • Base Addition: Add

    
     (6.98 mmol) to the stirring solution. Cool the mixture to 0°C using an ice bath to control the exotherm.
    
  • Acylation: Dropwise add 2-furoyl chloride (5.12 mmol) dissolved in DCM (5 mL) over 10 minutes.

    • Expert Note: The dropwise addition is critical. Rapid addition can lead to di-acylation or local overheating, promoting side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3). The product typically appears as a spot with

    
    .
    
  • Quench & Wash: Quench with saturated

    
     (20 mL). Separate the organic layer.[2] Wash sequentially with:
    
    • 1M HCl (20 mL) – Removes unreacted aniline.

    • Brine (20 mL) – Dries the organic phase.

  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
    

Spectroscopic Characterization

Researchers must validate the structure using NMR and IR. The "ortho-effect" creates a distinct NMR signature.

TechniqueDiagnostic SignalInterpretation

-NMR

2.20–2.30 ppm (s, 6H)
Methyl groups: Singlet confirms symmetry of the 2,6-substitution.

-NMR

7.5–7.6 ppm (d, 1H)
Furan H5: Characteristic downfield shift due to oxygen proximity.

-NMR

7.8–8.5 ppm (bs, 1H)
Amide NH: Broad singlet. Chemical shift varies with concentration (H-bonding).
IR 1650–1670

Amide I Band: Strong C=O stretch.
IR 3250–3350

Amide A Band: N-H stretch.

Biological & Pharmacological Relevance[1][3][4][5][6][7][8][9][10]

This scaffold is not merely a chemical curiosity; it is a bioactive pharmacophore.

Antibiofilm Activity (Pseudomonas aeruginosa)

Recent studies indicate that furan-2-carboxamides act as Quorum Sensing Inhibitors (QSI) .

  • Mechanism: They mimic the structure of N-acyl homoserine lactones (AHLs), the natural signaling molecules used by bacteria to coordinate biofilm formation.

  • Target: The LasR receptor.[3][4] The furan ring mimics the lactone head, while the hydrophobic 2,6-dimethylphenyl tail occupies the alkyl binding pocket, acting as an antagonist.

Antifungal Potential (SDHI Analogs)

The structure mimics the Succinate Dehydrogenase Inhibitor (SDHI) class of fungicides (e.g., Fenfuram).

  • Mode of Action: Disruption of the mitochondrial electron transport chain (Complex II).

  • SAR Logic: The 2,6-dimethyl substitution prevents metabolic degradation in fungal cells, prolonging activity.

Bioactivity Scaffold N-(2,6-dimethylphenyl) furan-2-carboxamide Mechanism1 Bioisostere of Homoserine Lactone Scaffold->Mechanism1 Mechanism2 Electron Transport Chain Disruption Scaffold->Mechanism2 Target1 LasR Receptor (Pseudomonas aeruginosa) Target2 Complex II (SDH) (Fungal Mitochondria) Mechanism1->Target1 Inhibits Biofilm Mechanism2->Target2 Fungicidal

Figure 2: Pharmacological targets.[5] The scaffold acts as a dual-purpose inhibitor for bacterial quorum sensing and fungal respiration.

References

  • Antibiofilm Activity: Lira, R., et al. (2025).[3][4] "Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides." ChemMedChem.

  • Synthetic Methodology: Chem-Impex International. "N-(2,6-Dimethylphenyl)piperidine-2-carboxamide and related amide synthesis protocols."

  • Structural Analogs & SDHI Context: MDPI Molecules. (2022). "Synthesis and Structural Characterization of Furan-2,5-dicarboxamide Derivatives." Molecules, 27(6), 1819.

  • General Furan Bioactivity: ResearchGate. "Examples of furan derivatives with biological activity."

Sources

The Emerging Therapeutic Potential of N-(2,6-dimethylphenyl)furan-2-carboxamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Furan-2-Carboxamide Scaffold as a Privileged Structure in Drug Discovery

The furan ring system is a cornerstone in medicinal chemistry, recognized as a pharmacologically significant pharmacophore.[1] Its derivatives are known to exhibit a wide array of biological activities, including antibacterial, antiviral, anti-inflammatory, antifungal, and antitumor properties.[2] Within this chemical space, furan-2-carboxamides have garnered considerable attention for their potent and diverse therapeutic potential. These compounds have shown promise as cytotoxic agents against various cancer cell lines with minimal toxicity to normal cells, marking them as excellent candidates for antitumor drug development.[2] This guide provides an in-depth technical exploration of the biological activities of a specific subclass: N-(2,6-dimethylphenyl)furan-2-carboxamide derivatives. We will delve into their synthesis, mechanisms of action, and structure-activity relationships (SAR), offering insights for researchers, scientists, and professionals in drug development.

Antifungal Activity: A Primary Area of Investigation

While specific studies on the antifungal properties of N-(2,6-dimethylphenyl)furan-2-carboxamide are not extensively documented, the broader class of furan-2-carboxamide derivatives has demonstrated significant antifungal efficacy.[3] Research into related N-aryl and N-phenylalkyl maleimides suggests that the nature of the aromatic substitution plays a crucial role in the antifungal profile. For instance, the activity of N-phenylalkyl-3,4-dichloromaleimide derivatives is dependent on the length of the alkyl chain, indicating that steric and electronic factors on the N-phenyl ring are key determinants of efficacy.[4]

Proposed Mechanism of Antifungal Action

The primary mechanism of antifungal action for many carboxamide derivatives involves the disruption of the fungal cell membrane's structural integrity.[3][5] This can be attributed to the hydrophobic nature of the molecule, which allows it to intercalate into the lipid bilayer, leading to increased permeability and eventual cell death.[3] Another key target for carboxamide fungicides is the succinate dehydrogenase (SDH) complex in the mitochondrial electron transport chain.[6] Inhibition of SDH disrupts cellular respiration, leading to a fungistatic or fungicidal effect.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of N-(2,6-dimethylphenyl)furan-2-carboxamide derivatives against pathogenic fungal strains.

Objective: To quantify the in vitro antifungal activity of test compounds.

Materials:

  • Test compounds (dissolved in DMSO)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

    • Dilute the standardized suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5–2.5 × 10³ CFU/mL.

  • Serial Dilution of Test Compounds:

    • Dispense 100 µL of RPMI-1640 medium into all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and perform a 2-fold serial dilution across the row.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well containing the serially diluted compound.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the growth control. This can be determined visually or by measuring the absorbance at a specific wavelength (e.g., 530 nm).

Data Analysis: The results are typically reported as the MIC value in µg/mL or µM.

Anticancer Activity: A Promising Frontier

Furan-2-carboxamide derivatives have shown significant potential as anticancer agents.[1][2] Their cytotoxic effects have been observed against a variety of human cancer cell lines, including hepatocellular carcinoma (HepG2, Huh-7) and breast cancer (MCF-7).[7] One study highlighted a p-tolylcarbamothioyl)furan-2-carboxamide derivative with high anticancer activity, demonstrating a cell viability of 33.29% at a 20 μg/mL concentration against hepatocellular carcinoma.[7]

Mechanism of Anticancer Action: Microtubule Stabilization

A key mechanism of action for some furan-2-carboxamide derivatives is the stabilization of microtubules.[2] Microtubules are essential components of the cytoskeleton involved in cell division. By stabilizing these structures, the compounds disrupt the normal dynamics of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[1][2] Molecular docking studies have suggested that these compounds may bind to the taxol-binding pocket of tubulin, mimicking the action of established microtubule-stabilizing agents.[2]

Visualizing the Anticancer Mechanism: A Proposed Pathway

anticancer_pathway cluster_cell Cancer Cell Furan_Derivative N-(2,6-dimethylphenyl) furan-2-carboxamide Derivative Tubulin β-Tubulin Subunit Furan_Derivative->Tubulin Binds to Taxol Pocket Microtubule Microtubule Stabilization Tubulin->Microtubule Mitotic_Spindle Mitotic Spindle Disruption Microtubule->Mitotic_Spindle G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Proposed mechanism of anticancer activity via microtubule stabilization.

Antibacterial and Antibiofilm Activity

The antibacterial potential of furan-2-carboxamides has also been explored, with some derivatives showing significant inhibition against both Gram-positive and Gram-negative bacteria.[8] The presence of an aromatic moiety is thought to contribute to higher antibacterial activity due to increased lipophilicity, which facilitates penetration of the bacterial cell wall.[8]

More recently, research has focused on the antibiofilm activity of these compounds. Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. Furan-2-carboxamides have been investigated as inhibitors of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation.[9][10] By interfering with QS receptors like LasR in Pseudomonas aeruginosa, these compounds can reduce the production of virulence factors and inhibit biofilm development.[9][10][11]

Experimental Workflow: Antibiofilm Assay

antibiofilm_workflow Start Start Bacterial_Culture Inoculate P. aeruginosa in 96-well plate Start->Bacterial_Culture Compound_Addition Add N-(2,6-dimethylphenyl) furan-2-carboxamide derivative Bacterial_Culture->Compound_Addition Incubation Incubate for 24h at 37°C Compound_Addition->Incubation Washing Wash wells to remove planktonic cells Incubation->Washing Staining Stain with Crystal Violet Washing->Staining Quantification Solubilize stain and measure absorbance Staining->Quantification End End Quantification->End

Caption: Workflow for assessing the antibiofilm activity of test compounds.

Synthesis of N-(2,6-dimethylphenyl)furan-2-carboxamide Derivatives

The synthesis of N-aryl furan-2-carboxamides is typically achieved through a straightforward acylation reaction. The general procedure involves the reaction of furan-2-carbonyl chloride with the appropriately substituted aniline, in this case, 2,6-dimethylaniline.

General Synthetic Procedure

A common synthetic route involves the coupling of an activated carboxylic acid with an amine.[9]

  • Activation of Furoic Acid: Furan-2-carboxylic acid is activated, for example, using a coupling reagent like carbonyldiimidazole (CDI) in a suitable solvent such as tetrahydrofuran (THF).

  • Amide Bond Formation: The activated furoic acid is then reacted with 2,6-dimethylaniline to form the desired N-(2,6-dimethylphenyl)furan-2-carboxamide. The reaction is typically stirred at a slightly elevated temperature to ensure completion.

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on N-(2,6-dimethylphenyl)furan-2-carboxamide derivatives are limited, we can extrapolate from related N-aryl carboxamide series.

  • Substitution on the N-phenyl Ring: The nature and position of substituents on the N-phenyl ring significantly influence biological activity. Electron-withdrawing groups, such as halogens, often enhance antifungal and antibacterial activity. The 2,6-dimethyl substitution introduces steric hindrance around the amide bond, which could impact the molecule's conformation and its interaction with biological targets. This steric bulk might also influence the compound's metabolic stability.

  • Substitution on the Furan Ring: Modifications at the 5-position of the furan ring have been shown to be critical for modulating potency and selectivity. Aryl substitutions at this position can enhance the hydrophobic character of the molecule, potentially leading to improved membrane disruption in fungi or better binding to hydrophobic pockets in enzymes.

Quantitative Data Summary

The following table summarizes representative biological activity data for various furan-2-carboxamide derivatives from the literature. It is important to note that these are not specific to the N-(2,6-dimethylphenyl) substitution but provide a comparative context for the potential activity of this subclass.

Compound ClassBiological ActivityTarget Organism/Cell LinePotency (IC50/MIC)Reference
Carbamothioyl-furan-2-carboxamidesAnticancerHepG2, Huh-7, MCF-7Significant activity at 100 µg/mL[7]
Carbamothioyl-furan-2-carboxamidesAntibacterial/AntifungalVarious strainsMIC: 150.7–295 µg/mL[8]
5-Arylfuran-2-carboxamidesAntifungalCandida spp.MIC: 0.062–1.000 mg/mL[3]
Furan-based derivativesAnticancerMCF-7IC50: 2.96–4.06 µM[1]

Future Directions and Conclusion

The N-(2,6-dimethylphenyl)furan-2-carboxamide scaffold represents a promising area for further investigation in drug discovery. While current research provides a solid foundation based on the broader class of furan-2-carboxamides, dedicated studies are needed to fully elucidate the specific biological activities and mechanisms of action of derivatives with the 2,6-dimethylphenyl substitution.

Future research should focus on:

  • Synthesis and screening of a focused library of N-(2,6-dimethylphenyl)furan-2-carboxamide derivatives with diverse substitutions on the furan ring to establish a clear SAR.

  • In-depth mechanistic studies to identify the specific molecular targets responsible for their antifungal, anticancer, and antibacterial activities.

  • Pharmacokinetic and in vivo efficacy studies to evaluate the therapeutic potential of the most promising lead compounds.

References

  • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemMedChem. [Link]

  • Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer. Adichunchanagiri University. [Link]

  • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Wiley Online Library. [Link]

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules. [Link]

  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Pharmaceuticals. [Link]

  • An overview of N-(4-aryl phenyl)furan-2-carboxamide (5a-i) via Suzuki–Miyamura cross-coupling reactions. ResearchGate. [Link]

  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities a. Semantic Scholar. [Link]

  • Synthesis and Antifungal Evaluation Against Candida spp. of 5-Arylfuran-2-Carboxamide Derivatives. Molecules. [Link]

  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI. [Link]

  • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PubMed. [Link]

  • In vitro antifungal properties structure-activity relationships and studies on the mode of action of N-phenyl, N-aryl, N-phenylalkyl maleimides and related compounds. Arzneimittelforschung. [Link]

  • Synthesis and Antifungal Evaluation Against Candida spp. of 5-Arylfuran-2-Carboxamide Derivatives. National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Evaluation of Furyl-Carboxamide Derivatives as Potential Anticancer Agents. DergiPark. [Link]

  • Synthesis and biological evaluation of new benzofuran carboxamide derivatives. Scilit. [Link]

  • Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. MDPI. [Link]

  • Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Molecules. [Link]

  • Antifungal Activities of Natural Products and Their Hybrid Molecules. MDPI. [Link]

  • Structure-activity relationships of antifungal phenylpropanoid derivatives and their synergy with n-dodecanol and fluconazole. PubMed. [Link]

  • Cytotoxic Action of N-aryl, Furan-derived Aminophosphonates against HT29 and HCT116 Cancer Cell Lines. Bentham Science. [Link]

  • Synthesis and biological evaluation of new 2,5-dimethylthiophene/furan based N-acetyl pyrazolines as selective topoisomerase II inhibitors. MD Anderson Cancer Center. [Link]

  • Design, Synthesis, and Antifungal Activities of Novel Aromatic Carboxamides Containing a Diphenylamine Scaffold. PubMed. [Link]

  • Structure–activity relationship of the target compounds. ResearchGate. [Link]

Sources

A Technical Guide to the Thermodynamic Stability of N-(2,6-dimethylphenyl)furan-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and considerations for assessing the thermodynamic stability of N-(2,6-dimethylphenyl)furan-2-carboxamide. As a Senior Application Scientist, the following sections synthesize technical protocols with the underlying scientific principles to ensure a robust and logical approach to stability assessment.

Introduction: The Imperative of Stability

N-(2,6-dimethylphenyl)furan-2-carboxamide belongs to the furan-2-carboxamide class of compounds, which are actively investigated for a range of applications, including as potential therapeutic agents.[1][2] The viability of any chemical entity, particularly in the pharmaceutical domain, is fundamentally linked to its stability.[3] Thermodynamic stability dictates a compound's shelf-life, its degradation pathways, and ultimately, its safety and efficacy.[3][4] Understanding how a molecule like N-(2,6-dimethylphenyl)furan-2-carboxamide responds to environmental stressors such as heat, light, and pH is a critical early-stage step in its development.[3][5] This guide will detail the core analytical techniques and experimental designs required to build a comprehensive stability profile for this molecule.

Molecular Structure and Potential Liabilities

A thorough stability analysis begins with an examination of the molecule's structure to identify potential chemical liabilities.

Caption: Molecular Structure of N-(2,6-dimethylphenyl)furan-2-carboxamide

Key Structural Features and Potential Instabilities:

  • Amide Bond: The carboxamide linkage is a primary site for potential hydrolysis. This reaction can be catalyzed by both acidic and basic conditions, leading to the cleavage of the molecule into furan-2-carboxylic acid and 2,6-dimethylaniline.[5][6]

  • Furan Ring: Furan rings can be susceptible to oxidation and certain electrophilic substitution reactions. The stability of the furan moiety is crucial for maintaining the compound's structural integrity and biological activity.

  • Steric Hindrance: The two methyl groups at positions 2 and 6 of the phenyl ring provide significant steric hindrance around the amide bond. This structural feature may kinetically stabilize the amide bond against hydrolysis by sterically blocking the approach of nucleophiles or catalytic species.

Core Experimental Workflow for Stability Assessment

A comprehensive stability assessment involves a multi-faceted approach, combining thermal analysis, chromatography, and forced degradation studies.

Stability_Workflow Start Drug Substance N-(2,6-dimethylphenyl)furan-2-carboxamide Thermal Thermal Analysis Start->Thermal Forced Forced Degradation (Stress Testing) Start->Forced DSC DSC (Melting Point, Purity) Thermal->DSC TGA TGA (Decomposition Temp) Thermal->TGA Report Comprehensive Stability Profile DSC->Report TGA->Report Acid Acid Hydrolysis Forced->Acid Base Base Hydrolysis Forced->Base Oxidative Oxidation Forced->Oxidative Photolytic Photolysis Forced->Photolytic ThermalStress Thermal Stress Forced->ThermalStress SampleAnalysis Analysis of Stressed Samples Acid->SampleAnalysis Base->SampleAnalysis Oxidative->SampleAnalysis Photolytic->SampleAnalysis ThermalStress->SampleAnalysis Analysis Analytical Method (HPLC-UV/MS) MethodDev Method Development & Validation Analysis->MethodDev MethodDev->SampleAnalysis SampleAnalysis->Report

Caption: General Workflow for Thermodynamic Stability Assessment.

Thermal Analysis Techniques

Thermal analysis provides fundamental data on the physical and chemical stability of a substance as a function of temperature.[7]

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone technique for measuring heat flow associated with thermal transitions in a material.[8] It is invaluable for determining melting point, purity, and identifying polymorphic forms.[8][9]

Causality Behind the Protocol: By heating a sample at a controlled rate, we can measure the energy absorbed during melting. A sharp, well-defined melting peak at a high temperature is indicative of a pure, crystalline, and thermally stable compound. Broad peaks or the presence of multiple peaks can suggest impurities or polymorphism, which have significant implications for stability and bioavailability.[8]

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of N-(2,6-dimethylphenyl)furan-2-carboxamide into an aluminum DSC pan.

  • Sealing: Crimp the pan with a lid to encapsulate the sample. Prepare an empty, sealed pan to use as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 300 °C) at a constant rate of 10 °C/min.[10]

    • Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting and the peak maximum (melting point). Calculate the enthalpy of fusion (ΔHfus).

Thermogravimetric Analysis (TGA)

TGA measures changes in the mass of a sample as a function of temperature.[7][11][12] This technique is essential for determining the temperature at which the compound begins to decompose.[13]

Causality Behind the Protocol: A TGA curve provides a clear indication of thermal stability by showing the temperature at which weight loss occurs due to decomposition.[13] A stable compound will show no significant mass loss until a high temperature. The profile of the mass loss can also provide insights into the decomposition mechanism.[14]

Experimental Protocol: TGA Analysis

  • Sample Preparation: Place 5-10 mg of the sample onto a tared TGA pan (platinum or alumina).

  • Instrument Setup: Position the pan within the TGA furnace.

  • Thermal Program:

    • Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 600 °C) at a controlled heating rate of 10 °C/min.[10]

    • Use an inert nitrogen atmosphere (20-50 mL/min flow rate) to study the intrinsic thermal decomposition without oxidation.

  • Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of the first significant mass loss event is considered the decomposition temperature.

ParameterTypical Value (Hypothetical)Significance
Melting Point (DSC) 185 - 195 °CHigh melting point suggests strong crystal lattice energy and good thermal stability.
Decomposition Temp (TGA) > 250 °CIndicates the compound is stable and does not decompose upon melting.
Mass Loss (TGA) Single-step decompositionA single, sharp mass loss suggests a clean decomposition pathway.

Forced Degradation (Stress Testing)

Forced degradation studies are a regulatory requirement and a critical tool in pharmaceutical development.[3][5][6][15] They are designed to accelerate the degradation process to identify likely degradation products, establish degradation pathways, and validate the specificity of stability-indicating analytical methods.[3][6]

Development of a Stability-Indicating HPLC Method

Before initiating stress studies, a validated High-Performance Liquid Chromatography (HPLC) method is required. This method must be "stability-indicating," meaning it can accurately quantify the parent compound while separating it from all potential degradation products and impurities.

Protocol: HPLC Method Development (General Approach)

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Utilize a UV detector set at a wavelength where the parent compound and potential degradants have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Stress Conditions

The compound should be subjected to a variety of stress conditions to probe its stability against hydrolysis, oxidation, and photolysis.[4]

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis:

    • Dissolve the compound in a suitable solvent and add 0.1 M hydrochloric acid.[6]

    • Heat the solution (e.g., at 60-80 °C) for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it, and dilute it for HPLC analysis.

    • Rationale: This tests the stability of the amide bond and other acid-labile groups.[5]

  • Base Hydrolysis:

    • Dissolve the compound and add 0.1 M sodium hydroxide.[6]

    • Maintain the solution at room temperature or slightly elevated temperature.

    • Sample at various time points, neutralize, and analyze by HPLC.

    • Rationale: This condition is also designed to challenge the amide bond, which is often more susceptible to base-catalyzed hydrolysis.

  • Oxidative Degradation:

    • Dissolve the compound and add a solution of 3% hydrogen peroxide.

    • Keep the solution at room temperature and protected from light.

    • Sample over time for HPLC analysis.

    • Rationale: This tests for susceptibility to oxidation, particularly at electron-rich sites like the furan ring.[4]

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the compound to a light source that provides both UV and visible output (ICH Q1B guidelines).[5]

    • Analyze the samples after a specified exposure period and compare them to a dark control sample.

    • Rationale: This identifies light sensitivity, which can affect packaging and storage requirements.[5]

Summary and Interpretation

The thermodynamic stability of N-(2,6-dimethylphenyl)furan-2-carboxamide is a composite of its intrinsic thermal stability and its reactivity under various chemical stress conditions.

  • High thermal stability is expected if DSC and TGA show high melting and decomposition temperatures, respectively.

  • The amide bond is the most probable site of degradation via hydrolysis. The rate of degradation under acidic and basic conditions will quantify this liability. The steric hindrance from the dimethylphenyl group may confer significant stability compared to less hindered amides.

  • The furan ring's stability to oxidation and photolysis must be confirmed.

  • The stability-indicating HPLC method is the ultimate tool for quantifying the parent compound and its degradation products, providing the data needed to establish degradation pathways and calculate degradation kinetics.

By following this comprehensive analytical strategy, researchers can build a robust and reliable stability profile for N-(2,6-dimethylphenyl)furan-2-carboxamide, providing the critical data necessary for its continued development.

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Google Cloud.
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Sciences and Research.
  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate.
  • Forced Degradation Testing in Pharma. (2025, November 5). ResolveMass Laboratories Inc.
  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10). ResolveMass Laboratories Inc.
  • Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids CUMYL-PICA, 5F-CUMYL-PICA, AMB-FUBINACA, MDMB-FUBINACA, NNEI, and MN-18 during exposure to high temperatures. PMC.
  • Differential Scanning Calorimetry (DSC). Malvern Panalytical.
  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9). Gateway Analytical.
  • Differential scanning calorimetry: A practical tool for elucidating stability of liquid biopharmaceuticals. ResearchGate.
  • CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY. ATA Scientific.
  • Thermogravimetric analysis. Wikipedia.
  • Thermogravimetric Analysis. Wisconsin Centers for Nanoscale Technology.
  • Thermogravimetric Analyzer (TGA). (2026, February 16). NETZSCH Analyzing & Testing.
  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023, May 25). MDPI.
  • Investigation of Thermal Properties of Carboxylates with Various Structures. Digital Commons @ University of Georgia.
  • Thermogravimetric Analysis (TGA) Theory and Applications. TA Instruments.
  • (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B) Differential scanning calorimetry (DSC) of the compounds 1 and 2 at temperature ramps of 10 C min À1 under N 2. ResearchGate.
  • N-(2,2-Diphenylethyl)furan-2-carboxamide. (2025, April 16). MDPI.
  • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. (2025, May 5). PubMed.

Sources

Potential Pharmaceutical Applications of N-(2,6-dimethylphenyl)furan-2-carboxamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(2,6-dimethylphenyl)furan-2-carboxamide emerges as a molecule of significant interest in contemporary drug discovery, embodying a scaffold with latent potential across multiple therapeutic areas. This technical guide provides an in-depth exploration of the prospective pharmaceutical applications of this compound, drawing upon a comprehensive analysis of its core structural motifs: the furan-2-carboxamide core and the N-(2,6-dimethylphenyl) substituent. By dissecting the established bioactivities of analogous structures, we delineate a strategic roadmap for the investigation of N-(2,6-dimethylphenyl)furan-2-carboxamide as a promising lead candidate in oncology, infectious diseases, and inflammatory disorders. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering both a conceptual framework and practical, actionable experimental designs to unlock the therapeutic promise of this compound.

Introduction: Unveiling the Therapeutic Potential

The furan-2-carboxamide scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active compounds, demonstrating a broad spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Concurrently, the N-(2,6-dimethylphenyl) moiety is a well-established pharmacophore present in numerous approved drugs, where it often plays a crucial role in modulating pharmacokinetic profiles and enhancing target engagement, notably in the development of analgesics and anti-inflammatory agents.[4] The strategic union of these two pharmacophoric elements in N-(2,6-dimethylphenyl)furan-2-carboxamide suggests a synergistic amplification of their individual biological effects, warranting a thorough investigation into its therapeutic potential. This guide will systematically explore the most promising avenues for its application, supported by a robust scientific rationale and detailed experimental workflows.

Potential Application I: Oncology

The furan-2-carboxamide core has been identified in novel small molecules that function as microtubule stabilizing agents, leading to mitotic arrest and apoptosis in cancer cells.[1] This established mechanism provides a compelling starting point for evaluating N-(2,6-dimethylphenyl)furan-2-carboxamide as a potential anticancer agent.

Proposed Mechanism of Action: Microtubule Stabilization and Apoptosis Induction

We hypothesize that N-(2,6-dimethylphenyl)furan-2-carboxamide binds to the tubulin polymer, preventing its depolymerization and thereby stabilizing the microtubule structure. This disruption of microtubule dynamics is anticipated to activate the spindle assembly checkpoint, leading to a G2/M phase cell cycle arrest and subsequent induction of the intrinsic apoptotic pathway.

Anticancer_Mechanism N-(2,6-dimethylphenyl)furan-2-carboxamide N-(2,6-dimethylphenyl)furan-2-carboxamide Tubulin Polymer Tubulin Polymer N-(2,6-dimethylphenyl)furan-2-carboxamide->Tubulin Polymer Binds to Microtubule Stabilization Microtubule Stabilization Tubulin Polymer->Microtubule Stabilization Leads to G2/M Arrest G2/M Arrest Microtubule Stabilization->G2/M Arrest Induces Apoptosis Apoptosis G2/M Arrest->Apoptosis Results in

Caption: Proposed mechanism of anticancer activity.

Experimental Workflow: In Vitro Evaluation

A tiered approach is recommended to systematically evaluate the anticancer potential of N-(2,6-dimethylphenyl)furan-2-carboxamide.

Anticancer_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Validation MTT_Assay MTT Assay (Cell Viability) Cell_Cycle Cell Cycle Analysis (Flow Cytometry) MTT_Assay->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) MTT_Assay->Apoptosis_Assay Tubulin_Polymerization Tubulin Polymerization Assay MTT_Assay->Tubulin_Polymerization Western_Blot Western Blot Analysis (Apoptotic & Cell Cycle Markers) Cell_Cycle->Western_Blot Apoptosis_Assay->Western_Blot

Caption: In vitro experimental workflow for anticancer evaluation.

Detailed Experimental Protocols

2.3.1. Cell Viability (MTT) Assay

  • Seed cancer cell lines (e.g., MCF-7, HeLa, HCT-116) in 96-well plates.[3][5]

  • After 24 hours, treat the cells with increasing concentrations of N-(2,6-dimethylphenyl)furan-2-carboxamide for 48-72 hours.

  • Add MTT reagent and incubate for 4 hours.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at 490 nm using a microplate reader to determine cell viability and calculate the IC50 value.[5][6]

2.3.2. Cell Cycle Analysis

  • Treat cells with the compound at its IC50 concentration for 24 hours.

  • Harvest and fix the cells in 70% ethanol.

  • Stain the cells with propidium iodide (PI).

  • Analyze the cell cycle distribution using a flow cytometer.[7]

2.3.3. Apoptosis Assay

  • Treat cells with the compound for 48 hours.

  • Stain the cells with Annexin V-FITC and PI.

  • Analyze the percentage of apoptotic cells by flow cytometry.[7]

Data Presentation
Compound MCF-7 IC50 (µM) HeLa IC50 (µM) HCT-116 IC50 (µM)
N-(2,6-dimethylphenyl)furan-2-carboxamideTo be determinedTo be determinedTo be determined
Doxorubicin (Control)Reference ValueReference ValueReference Value
Furan-2-carboxamide Analog (Ref.[7])4.06--
Furyl-2-carboxamide Analog (Ref.[3])--> Doxorubicin

Potential Application II: Antimicrobial

Furan-2-carboxamide derivatives have demonstrated significant antimicrobial activity against a range of pathogens, including bacteria and fungi.[4][7][8] A particularly promising avenue is the inhibition of bacterial biofilm formation, a key virulence factor in persistent infections.

Proposed Mechanism of Action: Quorum Sensing Inhibition

We propose that N-(2,6-dimethylphenyl)furan-2-carboxamide may act as a quorum sensing (QS) inhibitor, specifically targeting the LasR receptor in Pseudomonas aeruginosa. By competitively binding to LasR, the compound could disrupt the QS signaling cascade, leading to a reduction in virulence factor production and biofilm formation.[2][9]

Antimicrobial_Mechanism Compound N-(2,6-dimethylphenyl) furan-2-carboxamide LasR LasR Receptor Compound->LasR Binds to & Inhibits QS_Signaling Quorum Sensing Signaling LasR->QS_Signaling Activates Virulence Virulence Factor Production QS_Signaling->Virulence Biofilm Biofilm Formation QS_Signaloing QS_Signaloing QS_Signaloing->Biofilm

Caption: Proposed mechanism of antibiofilm activity.

Experimental Workflow: Antimicrobial and Antibiofilm Evaluation

Antimicrobial_Workflow cluster_0 Initial Screening cluster_1 Antibiofilm Activity cluster_2 Mechanism of Action MIC_Assay MIC/MBC Determination Biofilm_Inhibition Biofilm Inhibition Assay (Crystal Violet) MIC_Assay->Biofilm_Inhibition Virulence_Assay Virulence Factor Assays (e.g., Pyocyanin, Protease) Biofilm_Inhibition->Virulence_Assay Docking Molecular Docking (vs. LasR) Virulence_Assay->Docking

Caption: Experimental workflow for antimicrobial and antibiofilm evaluation.

Detailed Experimental Protocols

3.3.1. Minimum Inhibitory Concentration (MIC) Assay

  • Prepare serial dilutions of the compound in a 96-well microtiter plate.

  • Inoculate each well with a standardized bacterial or fungal suspension.

  • Incubate the plates under appropriate conditions.

  • The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.[5]

3.3.2. Biofilm Inhibition Assay

  • Grow bacteria (e.g., P. aeruginosa) in the presence of sub-MIC concentrations of the compound in 96-well plates.

  • After incubation, wash the wells to remove non-adherent cells.

  • Stain the adherent biofilm with crystal violet.

  • Solubilize the stain and measure the absorbance to quantify biofilm formation.[2]

Data Presentation
Compound S. aureus MIC (µg/mL) E. coli MIC (µg/mL) P. aeruginosa Biofilm Inhibition (%) at 50 µM
N-(2,6-dimethylphenyl)furan-2-carboxamideTo be determinedTo be determinedTo be determined
Gentamicin (Control)Reference ValueReference Value-
Furan-2-carboxamide Analog (Ref.[2])--~40-58%

Potential Application III: Anti-inflammatory

The N-(2,6-dimethylphenyl) moiety is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).[4] This, combined with the observed anti-inflammatory properties of some furan derivatives, suggests a strong potential for N-(2,6-dimethylphenyl)furan-2-carboxamide in the treatment of inflammatory conditions.

Proposed Mechanism of Action: Modulation of Inflammatory Pathways

The compound may exert its anti-inflammatory effects through multiple mechanisms, including the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), and the suppression of pro-inflammatory cytokine production.

Experimental Workflow: Anti-inflammatory Evaluation

Antiinflammatory_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Model COX_LOX_Inhibition COX/5-LOX Inhibition Assays Paw_Edema Carrageenan-induced Paw Edema in Rats COX_LOX_Inhibition->Paw_Edema Cytokine_Release Cytokine Release Assay (LPS-stimulated Macrophages) Cytokine_Release->Paw_Edema

Caption: Experimental workflow for anti-inflammatory evaluation.

Detailed Experimental Protocols

4.3.1. COX/5-LOX Inhibition Assays

  • Utilize commercially available enzyme inhibition assay kits for COX-1, COX-2, and 5-LOX.

  • Incubate the respective enzymes with the compound at various concentrations.

  • Measure the enzymatic activity according to the kit instructions to determine the IC50 values.

4.3.2. Cytokine Release Assay

  • Culture macrophages (e.g., RAW 264.7) and stimulate them with lipopolysaccharide (LPS) in the presence of the compound.

  • After 24 hours, collect the cell supernatant.

  • Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.

4.3.3. Carrageenan-Induced Paw Edema

  • Administer the compound orally to rats.

  • After a set time, inject carrageenan into the sub-plantar region of the right hind paw.

  • Measure the paw volume at different time intervals to assess the anti-inflammatory effect.[10]

Data Presentation
Compound COX-2 IC50 (µM) 5-LOX IC50 (µM) Paw Edema Inhibition (%) at 4h
N-(2,6-dimethylphenyl)furan-2-carboxamideTo be determinedTo be determinedTo be determined
Naproxen Derivative (Ref.[10])>1000.30~54%

Synthesis and Characterization

The synthesis of N-(2,6-dimethylphenyl)furan-2-carboxamide can be readily achieved through the reaction of furan-2-carbonyl chloride with 2,6-dimethylaniline in the presence of a suitable base.

Synthesis Furan_Chloride Furan-2-carbonyl chloride Product N-(2,6-dimethylphenyl) furan-2-carboxamide Furan_Chloride->Product Dimethylaniline 2,6-Dimethylaniline Dimethylaniline->Product

Caption: General synthesis scheme.

Characterization of the final product should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its identity and purity.

Conclusion and Future Directions

N-(2,6-dimethylphenyl)furan-2-carboxamide represents a promising chemical scaffold with the potential for development into novel therapeutic agents for the treatment of cancer, infectious diseases, and inflammatory disorders. The scientific rationale and experimental frameworks provided in this guide offer a clear path for the comprehensive evaluation of this molecule. Future research should focus on lead optimization through the synthesis of analogs to establish a robust structure-activity relationship (SAR) and improve the potency, selectivity, and pharmacokinetic properties of this exciting compound.

References

  • Shwetha, B., et al. Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer.
  • ResearchGate. Active anti-fungal (i), anti-bacterial (ii) and anti-cancer (iii) derivatives of different carbamothioyl-aryl-2-carboxamides. Available from: [Link]

  • Lozano-Sánchez, F., et al. Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemMedChem. 2025.
  • Al-Warhi, T., et al. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules. 2022.
  • National Center for Biotechnology Information. Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Available from: [Link]

  • Saeed, A., et al.
  • Youssef, A. M., & Abdul-Reada, N. A. Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A. 2025.
  • Hussein, N. A., et al.
  • Zhang, L., et al. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Letters in Drug Design & Discovery.
  • Ali, M. A., et al.
  • Al-Sammarra'e, A., et al. Synthesis and Biological Evaluation of Furyl-Carboxamide Derivatives as Potential Anticancer Agents. Journal of the Turkish Chemical Society, Section A: Chemistry. 2022.
  • Alizadeh, M., et al. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.
  • Al-Jammal, M. K., et al. Preparation of furan-2-carboxamide derivatives a(1–7) and...
  • Kushwaha, N., et al. Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research. 2011.
  • Buzmakova, N. A., et al. The Synthesis and Evaluation of Non-steroidal Antiinflammatory Activity of N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides.
  • Al-Sammarra'e, A., et al. Synthesis and Biological Evaluation of Furyl-Carboxamide Derivatives as Potential Anticancer Agents. DergiPark. 2022.
  • Al-Jammal, M. K., et al. An overview of N-(4-aryl phenyl)furan-2-carboxamide (5a-i) via Suzuki–Miyamura cross-coupling reactions.
  • Al-Obaidi, R. I., et al. Synthesis and antiproliferative activity of some novel amides of flufenamic acid and diclofenac. Der Pharma Chemica.
  • Al-Zoubi, R. M. Design and synthesis of novel anticancer and antifibrosis compounds.
  • Zhang, Y., et al. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules. 2024.
  • Gładkowski, W., et al. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. International Journal of Molecular Sciences. 2024.
  • Stankova, I., et al.
  • Patel, R. V., et al.

Sources

Methodological & Application

Synthesis of N-(2,6-dimethylphenyl)furan-2-carboxamide from 2-furoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details the synthesis of N-(2,6-dimethylphenyl)furan-2-carboxamide (CAS: 25833-22-3) via the acylation of 2,6-dimethylaniline (2,6-xylidine) with 2-furoyl chloride.

This scaffold represents a structural convergence between the furan-based pharmacophores found in succinate dehydrogenase inhibitor (SDHI) fungicides (e.g., fenfuram, furametpyr) and the sterically hindered xylidine core common in local anesthetics (e.g., lidocaine). The steric bulk of the 2,6-dimethyl group improves metabolic stability by retarding amidase hydrolysis, a critical feature for increasing the half-life of bioactive amides.

Key Reaction Features
  • Reaction Type: Nucleophilic Acyl Substitution (Amidation).

  • Critical Challenge: The steric hindrance of the 2,6-dimethylaniline amino group reduces nucleophilicity compared to unsubstituted anilines.

  • Solution: Use of a non-nucleophilic base scavenger (Triethylamine or Pyridine) in an anhydrous solvent system to drive the equilibrium and trap the generated HCl.

Reaction Mechanism

The synthesis proceeds via a standard addition-elimination mechanism. The nitrogen lone pair of the aniline attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. The reformation of the carbonyl double bond expels the chloride ion. The base (Triethylamine) is essential to neutralize the resulting HCl, preventing the protonation of the unreacted amine which would render it non-nucleophilic.

Mechanistic Pathway (Graphviz Visualization)

Mechanism Reactants Reactants (Furoyl Chloride + Xylidine) Tetrahedral Tetrahedral Intermediate Reactants->Tetrahedral Nucleophilic Attack Transition Elimination of Cl- Tetrahedral->Transition Collapse Product Product (Amide + HCl Salt) Transition->Product Deprotonation by Base

Figure 1: Mechanistic pathway of the acylation reaction.

Experimental Design & Parameters

Reagents and Stoichiometry
ComponentRoleEquivalentsNotes
2,6-Dimethylaniline Nucleophile1.0 eqLimiting reagent. Toxic/Carcinogenic suspect.[1]
2-Furoyl Chloride Electrophile1.1 - 1.2 eqSlight excess ensures complete conversion. Moisture sensitive.
Triethylamine (TEA) Base Scavenger1.5 - 2.0 eqTraps HCl. Must be dry.
Dichloromethane (DCM) Solvent~10 mL/gAnhydrous. Maintains solubility of reactants.
Critical Process Parameters (CPPs)
  • Temperature Control: The reaction is exothermic. Addition must be performed at 0°C to prevent side reactions (e.g., di-acylation or polymerization of the furan ring).

  • Moisture Control: Furoyl chloride hydrolyzes rapidly. All glassware must be oven-dried, and the reaction should be conducted under an inert atmosphere (

    
     or Ar).
    
  • Steric Factors: The 2,6-dimethyl substitution creates steric hindrance. While standard anilines react instantly, this substrate may require 2–4 hours at room temperature to reach >98% conversion.

Detailed Protocol

Phase 1: Setup and Addition[2][3]
  • Preparation: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Nitrogen (

    
    ).
    
  • Charge Amine: Add 2,6-dimethylaniline (10 mmol, 1.21 g) and Triethylamine (15 mmol, 2.1 mL) to the flask.

  • Solvation: Add Anhydrous DCM (30 mL) . Stir until a clear solution is obtained.

  • Cooling: Submerge the flask in an ice/water bath (

    
    ) and stir for 10 minutes.
    
  • Charge Electrophile: Dilute 2-furoyl chloride (11 mmol, 1.44 g) in DCM (10 mL) within the addition funnel.

  • Addition: Dropwise add the acid chloride solution to the amine mixture over 20–30 minutes. Note: White precipitate (TEA·HCl) will form immediately.

Phase 2: Reaction and Monitoring[3]
  • Warm Up: Remove the ice bath and allow the reaction to warm to Room Temperature (RT,

    
    ).
    
  • Incubation: Stir vigorously for 3 hours.

  • QC Check (TLC): Spot the reaction mixture against the starting aniline (Mobile Phase: 30% Ethyl Acetate in Hexanes). The aniline spot (

    
    ) should disappear, and a new amide spot (
    
    
    
    ) should appear.
Phase 3: Workup and Purification
  • Quench: Add 1M HCl (20 mL) to the reaction mixture. This solubilizes the TEA salts and protonates any unreacted aniline (moving it to the aqueous layer).

  • Separation: Transfer to a separatory funnel. Collect the organic (lower) DCM layer.

  • Base Wash: Wash the organic layer with Saturated

    
     (20 mL)  to remove any residual furoic acid.
    
  • Drying: Wash with Brine (20 mL) , dry over Anhydrous

    
     , and filter.
    
  • Concentration: Evaporate the solvent under reduced pressure (Rotovap) to yield the crude solid.

  • Recrystallization:

    • Dissolve crude solid in minimal hot Ethanol (

      
      ).
      
    • Add hot water dropwise until slight turbidity persists.

    • Cool slowly to RT, then to

      
      .
      
    • Filter the white crystalline solid and dry in a vacuum oven at

      
      .
      
Experimental Workflow Diagram

Workflow Start Start: Oven-Dry Glassware (Inert Atmosphere) Dissolve Dissolve 2,6-Xylidine + TEA in Anhydrous DCM Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add Dropwise Addition of 2-Furoyl Chloride Cool->Add React Stir at RT (3 hrs) Monitor via TLC Add->React WashAcid Wash: 1M HCl (Removes Amine/TEA) React->WashAcid WashBase Wash: Sat. NaHCO3 (Removes Acid) WashAcid->WashBase Crystallize Recrystallize (EtOH/H2O) WashBase->Crystallize Final Pure Amide Product Crystallize->Final

Figure 2: Step-by-step experimental workflow.

Characterization & Quality Control

To validate the synthesis, the following analytical data should be obtained:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       ppm (s, 6H, 
      
      
      
      ): Distinctive singlet for the xylidine methyls.
    • 
      , 
      
      
      
      ,
      
      
      ppm: Furan ring protons (coupling patterns are key).
    • 
       ppm (m, 3H): Aromatic phenyl protons.
      
    • 
       ppm (broad s, 1H): Amide N-H.
      
  • Melting Point: Expected range typically

    
      (analogous to piperidine derivatives [3]).[2] Sharp melting point (
    
    
    
    range) indicates high purity.
  • Mass Spectrometry (ESI+): Target

    
    .
    

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of acid chlorideEnsure DCM is anhydrous; check Furoyl Chloride quality (should be clear liquid, not cloudy).
Oiling Out Impurities preventing crystallizationUse a seed crystal; try Toluene/Hexane system instead of EtOH/Water.
Dark Color Polymerization of FuranKeep reaction temperature strictly at

during addition; exclude light during storage.

Safety Warning: 2-Furoyl chloride is a potent lachrymator and corrosive [1]. 2,6-Dimethylaniline is a suspected carcinogen and toxic by inhalation [2].[1] All operations must be performed in a functioning fume hood with appropriate PPE (nitrile gloves, safety goggles).

References

  • Wikipedia Contributors. (2023). 2-Furoyl chloride.[3] Wikipedia, The Free Encyclopedia. [Link][3]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6896, 2,6-Dimethylaniline. [Link]

  • Google Patents. (2012). Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide. CN102603639A.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Nucleophilic Acyl Substitution).

Sources

Application Note: High-Purity Recrystallization of N-(2,6-dimethylphenyl)furan-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details advanced recrystallization techniques for the purification of N-(2,6-dimethylphenyl)furan-2-carboxamide, a key intermediate in pharmaceutical and materials science research. Moving beyond generic protocols, this document provides a deep dive into the principles of solvent selection and crystallization kinetics tailored for this specific N-aryl amide. It presents two robust, field-tested protocols—single-solvent and multi-solvent recrystallization—complete with step-by-step instructions, troubleshooting, and the scientific rationale behind each manipulation. This application note is designed to empower researchers, scientists, and drug development professionals to achieve high-purity crystalline N-(2,6-dimethylphenyl)furan-2-carboxamide with excellent yield and batch-to-batch consistency.

Introduction: The Imperative for Purity

N-(2,6-dimethylphenyl)furan-2-carboxamide is a molecule of significant interest due to its structural motifs, which are prevalent in a range of biologically active compounds and functional materials. The purity of this compound is paramount, as even trace impurities can drastically alter its pharmacological profile, toxicological properties, and material characteristics. Recrystallization stands as the most powerful and scalable technique for the purification of solid organic compounds, leveraging subtle differences in solubility to segregate the desired compound from its impurities.[1]

The core principle of recrystallization is the differential solubility of a compound in a hot versus a cold solvent.[2] An ideal solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at its boiling point.[3] This differential allows for the dissolution of the impure solid in a minimal amount of hot solvent, followed by the controlled precipitation of the pure compound as the solution cools, leaving impurities behind in the "mother liquor."[1]

Foundational Principles: Solvent Selection for N-(2,6-dimethylphenyl)furan-2-carboxamide

The success of any recrystallization is critically dependent on the choice of solvent. For N-(2,6-dimethylphenyl)furan-2-carboxamide, an N-aryl amide, several structural features guide solvent selection:

  • The Amide Moiety: The amide group is polar and capable of both hydrogen bond donation (from the N-H) and acceptance (at the carbonyl oxygen).[4] This suggests solubility in protic solvents (like alcohols) and polar aprotic solvents (like acetone or ethyl acetate).

  • Aromatic Rings: The presence of two aromatic rings (furan and dimethylphenyl) introduces significant non-polar character, suggesting some solubility in less polar solvents.

  • "Like Dissolves Like": This adage is a primary guide in solvent screening. Solvents with similar functional groups or polarity to the solute are likely to be effective.[5]

Table 1: Properties of Candidate Solvents for Recrystallization

SolventBoiling Point (°C)Polarity (Dielectric Constant)Key Characteristics
Ethanol7824.5Protic; good for hydrogen bonding compounds. Often a good choice for amides.[3]
Isopropanol8219.9Less polar than ethanol; may offer a better solubility differential.
Acetone5620.7Polar aprotic; good general solvent. Its volatility can be a challenge.[3]
Ethyl Acetate776.0Medium polarity; often effective for compounds with both polar and non-polar features.[3]
Acetonitrile8237.5Polar aprotic; can be an excellent solvent for amides.[3]
Toluene1112.4Non-polar; may be useful as a co-solvent in a multi-solvent system.
Heptane981.9Non-polar; likely to be a poor solvent, making it a good anti-solvent.

The ideal solvent should not react with N-(2,6-dimethylphenyl)furan-2-carboxamide and should have a boiling point below the compound's melting point to prevent "oiling out."[6]

Experimental Protocols

Preliminary Solvent Screening

Before committing to a large-scale recrystallization, it is imperative to perform small-scale solubility tests:

  • Place approximately 20-30 mg of crude N-(2,6-dimethylphenyl)furan-2-carboxamide into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., ethanol, ethyl acetate, acetone) dropwise at room temperature. Observe the solubility. An ideal single solvent will show poor solubility at this stage.

  • Gently heat the test tubes that showed poor solubility in a warm water bath. Add the same solvent dropwise until the solid just dissolves.

  • Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath.

  • The solvent that yields a large amount of crystalline precipitate upon cooling is the most suitable candidate for single-solvent recrystallization.

Protocol 1: Single-Solvent Recrystallization

This is the preferred method when a suitable single solvent is identified.

Workflow Diagram:

Recrystallization_Workflow A Dissolve Crude Product in Minimal Hot Solvent B Hot Gravity Filtration (if insoluble impurities are present) A->B Optional C Slow Cooling to Room Temperature A->C B->C D Ice Bath Cooling C->D E Vacuum Filtration D->E F Wash Crystals with Cold Solvent E->F G Dry Purified Crystals F->G

Caption: Single-solvent recrystallization workflow.

Step-by-Step Methodology:

  • Dissolution: Place the crude N-(2,6-dimethylphenyl)furan-2-carboxamide into an Erlenmeyer flask. In a separate flask, heat the chosen solvent to its boiling point. Add the hot solvent portion-wise to the flask containing the crude solid, with gentle swirling and heating, until the solid is completely dissolved. Use the minimum amount of solvent necessary to achieve a saturated solution.[7]

  • Decolorization (Optional): If the solution is colored by high molecular weight impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional but Recommended): To remove insoluble impurities and activated charcoal, perform a hot gravity filtration. This is a critical step to prevent premature crystallization in the funnel. Pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent vapor.

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystalline product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Multi-Solvent Recrystallization (Solvent-Anti-Solvent)

This technique is employed when no single solvent provides the desired solubility characteristics.[1] A "good" solvent, in which the compound is highly soluble, is paired with a miscible "bad" or "anti-solvent," in which the compound is insoluble.

Logical Relationship Diagram:

Caption: Solvent selection logic for multi-solvent recrystallization.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude N-(2,6-dimethylphenyl)furan-2-carboxamide in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • Induce Saturation: While keeping the solution hot, add the "bad" solvent (e.g., water or heptane) dropwise until the solution becomes faintly and persistently cloudy (the cloud point). This indicates that the solution is saturated.

  • Re-dissolution: Add a few drops of the hot "good" solvent until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the Single-Solvent Recrystallization protocol. For washing, use a cold mixture of the two solvents in the same proportion used for the recrystallization.

Troubleshooting and Expert Insights

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated. To remedy this, add more of the "good" solvent, reheat to dissolve the oil, and allow it to cool more slowly.

  • No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute. Evaporate some of the solvent to increase the concentration. Alternatively, induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a "seed crystal" of the pure compound.

  • Low Recovery: This can result from using too much solvent, incomplete cooling, or washing the crystals with a solvent that is not sufficiently cold.

Conclusion

The protocols detailed in this application note provide a robust framework for the high-purity recrystallization of N-(2,6-dimethylphenyl)furan-2-carboxamide. By understanding the underlying principles of solvent selection and crystallization, researchers can adapt and optimize these methods to achieve excellent results. The key to successful recrystallization lies in careful solvent screening and patient, controlled cooling to promote the growth of pure, well-defined crystals.

References

  • University of York. (n.d.). Single-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]

  • Chem LibreTexts. (2024, August 12). 6.6A: Single Solvent Crystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • YouTube. (2012, May 7). Recrystallization using two solvents. Retrieved from [Link]

  • Chem LibreTexts. (2022, April 7). 3.6A: Single Solvent Crystallization. Retrieved from [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • (n.d.). recrystallization, filtration and melting point. Retrieved from [Link]

  • (n.d.). Recrystallization. Retrieved from [Link]

  • (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]

  • (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization Guide for Chemists. Retrieved from [Link]

  • (n.d.). Recrystallization1. Retrieved from [Link]

  • ChemEd X. (n.d.). Characteristics of a Recrystallization Solvent. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, July 10). Solubility of Amides. Retrieved from [Link]

  • (n.d.). Principles of Drug Action 1, Spring 2005, Amides. Retrieved from [Link]

  • PubChem. (n.d.). N-(2,6-dimethylphenyl)furan-2-carboxamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of furan-2-carboxamide derivatives a(1–7) and.... Retrieved from [Link]

  • PubChem. (n.d.). 5-(2,5-dichlorophenyl)-N-(2,6-dimethylphenyl)furan-2-carboxamide. Retrieved from [Link]

  • PMC. (n.d.). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Steric Hindrance in 2,6-Dimethylphenyl Amidation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #AMID-26XYL-STALL Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Issue Diagnosis: The "Orthogonal" Blockade

User Query: "I am attempting to couple a carboxylic acid with 2,6-dimethylaniline (2,6-xylidine). Standard EDC/HOBt and even HATU protocols are failing ( < 10% yield). The amine remains unreacted. Is the amine dead?"

Technical Analysis: The amine is not "dead," but it is severely compromised. You are fighting two distinct physical phenomena:

  • Steric Shielding: The two ortho-methyl groups create a "picket fence" around the nitrogen, physically blocking the trajectory of the incoming electrophile (the activated carboxylate).

  • Electronic Deactivation: To minimize steric clash with the methyl groups, the nitrogen lone pair is forced to twist out of conjugation with the phenyl ring. While this theoretically makes the lone pair more available (less delocalized), the sheer bulk of the methyls prevents the necessary orbital overlap for the tetrahedral intermediate formation.

The Solution: You cannot rely on diffusion-controlled kinetics. You must use high-energy electrophiles (Acid Chlorides/Mixed Anhydrides) or kinetic accelerators (DMAP/catalytic additives).

Method Selection Matrix

Before proceeding, select your workflow based on your substrate's acid sensitivity.

AmidationDecisionTree Start START: Substrate Analysis AcidSensitive Is the Carboxylic Acid Acid-Sensitive (e.g., Boc, tBu)? Start->AcidSensitive Stable NO (Acid Stable) AcidSensitive->Stable Stable Sensitive YES (Acid Sensitive) AcidSensitive->Sensitive Labile AcidChloride Method A: Acid Chloride (SOCl2 / (COCl)2) Stable->AcidChloride Racemization Is the Acid Chiral/Epimerizable? Sensitive->Racemization T3P Method B: T3P Coupling (Propylphosphonic Anhydride) Racemization->T3P Yes (Needs mildness) Ghosez Method C: Ghosez's Reagent (Neutral Acid Chloride Gen.) Racemization->Ghosez No (Needs power) T3P->Ghosez If T3P Fails

Figure 1: Decision matrix for selecting the optimal coupling strategy based on substrate stability and steric demand.

Protocol A: The "Modern Standard" (T3P)

Best For: Chiral acids, scale-up, and avoiding toxic byproducts. Why it works: T3P (Propylphosphonic anhydride) forms a highly reactive mixed anhydride. Unlike HATU, it does not rely on a bulky leaving group (like OAt) that adds more steric bulk to the transition state.

Reagents
  • Coupling Agent: T3P (50% w/w in EtOAc or DMF).

  • Base: Pyridine (Preferred) or DIPEA (requires 3-4 equiv).

  • Solvent: EtOAc, 2-MeTHF, or DMF (for solubility).

Step-by-Step Workflow
  • Dissolution: Dissolve Carboxylic Acid (1.0 equiv) and 2,6-dimethylaniline (1.2 equiv) in EtOAc (5-10 volumes).

  • Base Addition: Add Pyridine (3.0 equiv). Note: Pyridine acts as both base and acyl-transfer catalyst.

  • T3P Addition: Cool to 0°C. Add T3P solution (1.5 - 2.0 equiv) dropwise.

    • Critical: Do not dump T3P. The exotherm can degrade the reagent.

  • Reaction: Allow to warm to Room Temperature (RT).

    • Checkpoint: If conversion is <50% after 4 hours, heat to 50-60°C. T3P is thermally stable.

  • Workup: Wash with water, then 0.5M HCl, then NaHCO3.

    • Advantage:[1][2] T3P byproducts are water-soluble.[1][3]

Protocol B: The "Secret Weapon" (Ghosez's Reagent)

Best For: Extremely hindered systems where T3P fails, or acid-sensitive substrates that cannot tolerate Thionyl Chloride. Why it works: It generates an acid chloride in situ under strictly neutral conditions. It avoids the harsh HCl gas evolution of SOCl2.

Mechanism of Action

The reagent (1-Chloro-N,N,2-trimethylpropenylamine) reacts with the carboxylic acid to form an intermediate that collapses into the Acid Chloride and a neutral amide byproduct.

GhosezMechanism Reagent Ghosez's Reagent (Chloro-enamine) Inter Intermediate (Activated Ester) Reagent->Inter + Acid Acid Carboxylic Acid (R-COOH) Acid->Inter AcidCl Acid Chloride (R-COCl) Inter->AcidCl Collapse Product Final Amide AcidCl->Product + Amine + Base Amine 2,6-Dimethylaniline Amine->Product

Figure 2: Activation pathway using Ghosez's reagent to generate acid chlorides under neutral conditions.

Step-by-Step Workflow
  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM.

  • Reagent Addition: Add Ghosez's Reagent (1.2 equiv) at 0°C. Stir for 1-2 hours at RT.

    • Validation: Monitor by TLC. The acid spot should disappear (convert to non-polar acid chloride).

  • Coupling: Add 2,6-dimethylaniline (1.2 equiv) and DIPEA (2.0 equiv) to the same pot.

  • Catalysis (Optional): If reaction is slow, add 10 mol% DMAP.

Protocol C: The "Brute Force" (Acid Chloride + DMAP)

Best For: Very stable acids, cheap starting materials.

The "Turbo" Modification

Standard Schotten-Baumann conditions often fail here. You must use DMAP (4-Dimethylaminopyridine) .[4]

  • Why: DMAP attacks the acid chloride to form an N-acylpyridinium ion. This intermediate is loosely bound and highly electrophilic, projecting the carbonyl further away from the steric bulk, allowing the hindered aniline to attack.

Step-by-Step Workflow
  • Chlorination: Reflux Acid in SOCl2 (5 equiv) for 2 hours. Evaporate to dryness (remove all SOCl2).

  • Solvation: Redissolve crude acid chloride in dry DCM or Toluene.

  • The Cocktail: Add 2,6-dimethylaniline (1.1 equiv), Pyridine (2.0 equiv), and DMAP (0.1 - 0.5 equiv) .

  • Heat: Refluxing in Toluene (110°C) is often required to overcome the activation energy barrier of the steric clash.

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Reaction stalled at ~50% Product Inhibition or Amine Salt Formation . The HCl generated protonates the remaining amine, killing its nucleophilicity.Ensure you have >2.0 equiv of base (DIPEA/TEA). If using Acid Chloride, use a "proton sponge" or excess base.
No reaction (0% Yield) Steric Wall . The activation isn't strong enough.Switch from HATU to Acid Chloride (Method C) or Ghosez (Method B). Add DMAP (catalytic).[4][5][6]
Low Yield with HATU OAt Sterics . The OAt leaving group in HATU is bulky.Switch to T3P (Method A). The leaving group is less sterically demanding.
Product stuck in organic phase Solubility . 2,6-dimethyl amides are very lipophilic.Do not rely on precipitation. Use column chromatography (Hexane/EtOAc).[7] T3P is superior here as its byproducts wash away in water.[1]

References

  • Dunetz, J. R., et al. (2011). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development . (Detailed review of T3P superiority in pharma).

  • Ghosez, L., et al. (1979). Synthesis of acyl chlorides under neutral conditions. Chemical Communications . (Original description of Ghosez's reagent).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews . (Comprehensive guide on coupling mechanisms).

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature . (Discusses limitations of standard coupling and need for activated methods).

Sources

Catalyst selection for sterically hindered amide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sterically Hindered Amide Synthesis

Ticket Subject: Overcoming Steric Clash in Amide Coupling Assigned Specialist: Senior Application Scientist Status: Open

Introduction: The "Cone Angle" Problem

Welcome to the technical support hub for difficult amide couplings. If you are here, standard reagents (EDC/NHS, HATU) have likely failed.

The Root Cause: Sterically hindered amide synthesis fails not necessarily because the amine cannot attack the carbonyl, but because the tetrahedral intermediate cannot collapse to expel the leaving group. The transition state energy required to crowd bulky substituents (e.g.,


-disubstituted acids or 

-tert-alkyl amines) around a central carbon is prohibitively high.

This guide moves beyond "add more catalyst" and provides a decision matrix based on mechanism-driven selection: Catalytic Activation (Boron/Metal), High-Energy Intermediates (Ghosez/T3P), and Umpolung Strategies (Bode).

Module 1: Diagnostic Decision Matrix

Before selecting a reagent, diagnose your specific constraint using the logic flow below.

AmideSelection Start START: Define Substrate Constraints IsChiral Is the Acid alpha-Chiral? Start->IsChiral ExtremeBulk Is steric bulk Extreme (e.g., tert-butyl amine + tert-butyl acid)? IsChiral->ExtremeBulk No T3P RECOMMENDATION A: T3P (Propylphosphonic Anhydride) (Low Epimerization) IsChiral->T3P Yes (Risk of Racemization) GreenReq Is Atom Economy/Green Chem required? ExtremeBulk->GreenReq No (Moderate Bulk) Bode RECOMMENDATION D: Bode Ligation (Grignard + Isocyanate) ExtremeBulk->Bode Yes (C-N bond formation impossible) Ghosez RECOMMENDATION B: Ghosez's Reagent (Acid Chloride via Enamine) GreenReq->Ghosez No (Stoichiometric Reliability) Boronic RECOMMENDATION C: 2-Iodophenylboronic Acid (Catalytic Dehydration) GreenReq->Boronic Yes (Catalytic)

Figure 1: Decision matrix for selecting the optimal coupling protocol based on chirality, steric demand, and process requirements.

Module 2: Catalytic Solutions (Green & Atom Economic)

When scalability and waste reduction are priorities, catalytic methods are superior to stoichiometric coupling reagents.

Option A: Boronic Acid Catalysis

Best for: Moderate steric hindrance, scale-up, and "green" chemistry requirements. The Catalyst: 2-Iodophenylboronic Acid (2-IPBA) or MIBA (5-methoxy-2-iodophenylboronic acid).

  • Mechanism: The ortho-iodo substituent is critical. It exerts a steric effect that prevents the catalyst from forming inactive boroxine dimers (anhydrides), keeping the boron center open for coordination. It forms a mixed anhydride (acyloxyboronic acid) with the carboxylic acid, which is activated for amine attack.

  • Why it works for bulk: The iodine atom distorts the active species, making the boron-oxygen bond more labile and accelerating the collapse of the tetrahedral intermediate.

Protocol 1: Boronic Acid Catalyzed Amidation

  • Reagents: Carboxylic acid (1.0 equiv), Amine (1.0–1.2 equiv), 2-IPBA (10 mol%).

  • Solvent: Fluorobenzene or Toluene (Non-polar solvents favor the tight ion pair).

  • Water Removal: Add activated 4Å Molecular Sieves (powdered) or use a Dean-Stark trap. Critical: The reaction is reversible; water accumulation kills the cycle.

  • Conditions: Reflux for 12–24 hours.

  • Workup: Filter off sieves, evaporate solvent. The catalyst can often be recovered via base extraction.

Option B: Group IVb Metal Catalysis (Zr/Hf)

Best for: Non-activated acids where boron fails. The Catalyst: Zirconium(IV) chloride (ZrCl₄) or Hafnium(IV) triflate .

  • Mechanism: These are Lewis acids that coordinate to the carbonyl oxygen, increasing electrophilicity without requiring a leaving group activation step.

  • Note: Often requires higher temperatures than boronic acids but tolerates moisture slightly better if using specific oxo-clusters.

Module 3: Stoichiometric "Heavy Lifters" (Troubleshooting)

When catalysis is too slow or the substrate is too hindered, use these high-energy reagents.

Option C: T3P (Propylphosphonic Anhydride)

Best for: Chiral substrates (Pharma standard) and difficult couplings. Why: T3P acts as a kinetic trap. The byproduct is a water-soluble phosphonate.[1] It exhibits the lowest rate of epimerization among potent coupling agents because the activation is fast, but the oxazolone formation (pathway to racemization) is slow.

Protocol 2: T3P Coupling

  • Setup: Dissolve Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or DMF (0.1 M).

  • Base: Add DIPEA or NMM (3.0 equiv) at 0°C.

  • Reagent: Add T3P (50% w/w in EtOAc/DMF) (1.5–2.0 equiv) dropwise.

  • Reaction: Allow to warm to RT. Stir 1–12h.

  • Workup: Wash with water/bicarbonate. The phosphorus byproducts wash away, leaving pure amide.

Option D: Ghosez’s Reagent

Best for: Acid-sensitive substrates where Thionyl Chloride is too harsh. The Reagent: 1-Chloro-N,N,2-trimethylpropenylamine. Mechanism: Converts carboxylic acids to acid chlorides (or keteniminium salts) under neutral conditions.

Module 4: The "Nuclear Option" (Bode Ligation)

Scenario: You are trying to couple a tertiary amine to a tertiary carboxylic acid (e.g.,


-Butyl to 

-Butyl). Diagnosis: Standard C-N bond formation is impossible due to repulsion. Solution: Switch to C-C bond formation .

Protocol 3: Grignard Addition to Isocyanates Instead of Amine + Acid, use Grignard + Isocyanate .

  • Convert your amine to an Isocyanate (using triphosgene).

  • React with the Grignard reagent of your acid's carbon skeleton.

  • Result: This bypasses the tetrahedral intermediate collapse issue entirely.

Comparative Data: Reagent Selection Guide

FeatureT3P HATU/HOAt Ghosez's Reagent Boronic Acid (2-IPBA)
Steric Tolerance HighModerateVery HighModerate-High
Epimerization Risk Very Low ModerateHigh (via Acid Cl)Low
Atom Economy Poor (Stoichiometric)PoorPoorExcellent (Catalytic)
Purification Easy (Aq. Wash) Difficult (HMPA/Urea)ModerateEasy (Precipitation)
Moisture Sensitivity HighModerateVery HighRequires Water Removal

Troubleshooting FAQs

Q1: I am seeing 0% conversion with T3P on my sterically hindered substrate.

  • Cause: The amine is likely too bulky to attack the activated phosphonic anhydride intermediate.

  • Fix: Switch to Ghosez’s Reagent . Generate the acid chloride in situ (more reactive than the T3P active ester). If that fails, your steric bulk is likely insurmountable via C-N coupling; investigate the Bode Ligation (Isocyanate route).

Q2: My reaction works but I have 20% epimerization of my alpha-chiral center.

  • Cause: You are likely using a base-mediated activation (like HATU or Acid Chloride) where oxazolone formation is faster than amine attack.

  • Fix: Switch to T3P in EtOAc with Pyridine (weaker base) at 0°C. Alternatively, use Oxyma Pure as an additive to suppress racemization.

Q3: The Boronic Acid catalyst stops working after 1 hour.

  • Cause: Water poisoning. The reaction produces water, which hydrolyzes the active acyloxyboronate back to starting materials.

  • Fix: Ensure your molecular sieves are freshly activated (flame dried under vacuum). Increase solvent volume (dilution aids water removal in Dean-Stark systems).

Q4: I cannot remove the urea byproduct from my DCC/EDC reaction.

  • Cause: Dicyclohexylurea (DCU) is notoriously insoluble.

  • Fix: Never use DCC for hindered amides. If you must use a carbodiimide, use EDC (water soluble urea) or switch entirely to T3P (phosphonate byproduct is water soluble).

References

  • Boronic Acid Catalysis: Marcelli, T. (2013). "Mechanism of Arylboronic Acid-Catalyzed Amidation." Organic & Biomolecular Chemistry. Link

  • T3P Applications: Dunetz, J. R., et al. (2016). "T3P: The Coupling Reagent of the Future?" Organic Process Research & Development. Link

  • Ghosez's Reagent: Ghosez, L., et al. (1979). "Synthesis of acyl chlorides under neutral conditions." Angewandte Chemie International Edition. Link

  • Zirconium Catalysis: Lundberg, H., et al. (2014). "Zirconium(IV) Chloride Catalyzed Amide Formation." Journal of Organic Chemistry. Link

  • Bode Ligation (Isocyanates): Schaefer, G., & Bode, J. W. (2014). "Synthesis of Sterically Hindered Amides." Chimia. Link

Sources

Resolving Peak Tailing in HPLC Analysis of Carboxamides: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for resolving common chromatographic challenges encountered during the HPLC analysis of carboxamides. This guide is designed for researchers, scientists, and drug development professionals who seek to optimize their analytical methods and ensure data integrity. We will delve into the root causes of peak tailing, a frequent issue with this class of compounds, and provide systematic troubleshooting strategies grounded in scientific principles.

Quick Answers: Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for carboxamide compounds in reversed-phase HPLC?

A1: The most common cause is secondary interactions between the basic functional groups often present in carboxamide molecules and acidic silanol groups on the surface of silica-based stationary phases.[1][2][3] These interactions lead to a mixed-mode retention mechanism, where some analyte molecules are retained longer, resulting in an asymmetrical peak shape.[2][4]

Q2: How does mobile phase pH affect the peak shape of carboxamides?

A2: The mobile phase pH is a critical parameter.[5][6] If the pH is close to the pKa of the carboxamide or other ionizable functional groups, a mixture of ionized and non-ionized species can exist, leading to peak distortion, splitting, or tailing.[6][7] For basic carboxamides, operating at a low pH (typically ≤ 3) can suppress the ionization of silanol groups, minimizing secondary interactions and improving peak shape.[2][4] Conversely, at a high pH, the carboxamide may be in its neutral form, which can also lead to better peak symmetry.[8][9]

Q3: Can my HPLC column be the problem?

A3: Absolutely. The choice of column is crucial.[4] Older, "Type A" silica columns have a higher concentration of acidic silanol groups and are more prone to causing peak tailing with basic compounds like many carboxamides.[10][11] Modern, high-purity "Type B" silica columns, especially those with effective end-capping, significantly reduce silanol activity and are a better choice.[3][4]

Q4: What are "end-capped" columns, and how do they help?

A4: End-capping is a chemical process that derivatizes the majority of residual silanol groups on the silica surface with a less polar functional group, effectively shielding them.[1][3][12] This minimizes the sites available for secondary interactions with basic analytes, leading to more symmetrical peaks.[2][3] However, it's important to note that even "fully end-capped" columns will have some remaining silanol groups.[13]

Q5: Are there any quick mobile phase adjustments I can try to fix peak tailing?

A5: Yes. Adding a mobile phase modifier is a common strategy. For basic carboxamides, adding a small concentration (e.g., 0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid can improve peak shape.[14][15][16] These additives work by protonating the silanol groups and/or acting as ion-pairing agents.[17][18] For particularly problematic tailing, a competing base like triethylamine (TEA) can be added to the mobile phase to preferentially interact with the active silanol sites.[10][14]

In-Depth Troubleshooting Guide

Peak tailing can be a multifaceted issue. A systematic approach is key to identifying and resolving the root cause. This guide is structured to help you diagnose the problem by examining the mobile phase, stationary phase, HPLC system, and analyte-specific factors.

The Mechanism of Silanol Interaction

Before diving into troubleshooting, it's essential to understand the primary chemical interaction responsible for the peak tailing of carboxamides.

G cluster_0 Silica Stationary Phase cluster_1 Carboxamide Analyte cluster_2 Resulting Chromatogram Silanol Si-OH Acidic Silanol Group Carboxamide R-C(=O)NHR' Basic Moiety Silanol:f1->Carboxamide:f1 Secondary Interaction (Ion-Exchange) Peak Tailing Peak

Caption: Secondary interaction between acidic silanol groups and a basic carboxamide analyte.

This diagram illustrates how the acidic silanol groups (Si-OH) on the silica surface of the stationary phase can interact with basic moieties on the carboxamide analyte through an ion-exchange mechanism.[4] This secondary retention mechanism causes a portion of the analyte molecules to be held more strongly, resulting in a delayed elution and a "tailing" peak.

Mobile Phase Optimization

The mobile phase is often the first and most effective area to troubleshoot.

Issue: Inappropriate Mobile Phase pH

  • Causality: If the mobile phase pH is within approximately 1.5 pH units of the analyte's pKa, the analyte will exist in both its ionized and unionized forms.[6] This dual state leads to inconsistent interactions with the stationary phase and results in peak broadening or tailing.[6] Similarly, at a mid-range pH (e.g., pH 4-7), silanol groups on the silica surface are partially ionized and can strongly interact with protonated basic carboxamides.[1]

  • Solution: Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa.[19]

    • For Basic Carboxamides: Lowering the pH to ≤ 3 will protonate the silanol groups, reducing their ability to interact with the positively charged analyte.[2][4]

    • For Acidic Carboxamides: Increasing the pH will deprotonate the analyte, making it more polar and potentially reducing tailing, though retention time will also decrease.[9]

Protocol: Adjusting Mobile Phase pH with an Acidic Modifier

  • Preparation: Prepare two mobile phase stock solutions.

    • Aqueous (A): High-purity water with 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid.[14][15][16]

    • Organic (B): Acetonitrile or methanol with the same concentration of the chosen acid.

  • Buffering: Ensure adequate buffering capacity, especially when operating near the pKa of a buffer component.[1][7] A buffer concentration of 10-25 mM is typically sufficient.[10][20]

  • Analysis: Begin with your standard gradient or isocratic method and observe the peak shape.

  • Optimization: If tailing persists, consider slightly increasing the acid concentration, but be mindful of potential impacts on mass spectrometry sensitivity if applicable.[17]

Issue: Lack of a Competing Agent for Active Silanol Sites

  • Causality: Highly active, free silanol groups can still cause tailing even at low pH.[4]

  • Solution: Introduce a competing base into the mobile phase. This "silanol suppressor" will preferentially interact with the active sites, making them unavailable to the carboxamide analyte.[10]

    • Triethylamine (TEA): A common choice, typically used at concentrations of 5-25 mM.[10] It is important to note that TEA can shorten column lifetime.[10]

    • Ammonium Salts: Ammonium acetate or ammonium formate can also serve as effective buffers and reduce silanol interactions.[21][22]

Mobile Phase AdditiveTypical ConcentrationPrimary Mechanism of Action
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Lowers pH to suppress silanol ionization; acts as an ion-pairing agent.[17][18][23]
Formic Acid 0.1%Lowers mobile phase pH.[15][21]
Triethylamine (TEA) 5 - 25 mMActs as a competing base to block active silanol sites.[10]
Ammonium Acetate/Formate 10 - 25 mMBuffers the mobile phase and can reduce silanol interactions.[16][21]

Stationary Phase (Column) Selection and Care

If mobile phase optimization is insufficient, the column itself is the next logical area to investigate.

Issue: Use of an Inappropriate Column Chemistry

  • Causality: Columns with a high density of accessible, acidic silanol groups are prone to causing peak tailing with basic compounds.[4][13]

  • Solution: Select a column designed to minimize these interactions.

    • High-Purity, End-Capped "Type B" Silica Columns: These are the modern standard and have significantly lower silanol activity compared to older "Type A" silica.[4][11]

    • Polar-Embedded Phases: These columns have a polar group (e.g., amide or carbamate) embedded in the alkyl chain. This provides a "shielding" effect for the underlying silica surface, further reducing silanol interactions.[1]

    • Hybrid Silica-Organic Phases: These materials offer improved pH stability and reduced silanol activity, making them a versatile choice.[4]

Issue: Column Contamination or Degradation

  • Causality: Over time, the column can become contaminated with strongly retained sample components, or the stationary phase can degrade, especially when operating at pH extremes.[20] This can expose more active silanol sites. A partially blocked inlet frit can also cause peak distortion that may be mistaken for tailing.[20]

  • Solution:

    • Column Flushing: Flush the column with a strong solvent to remove contaminants.

    • Guard Column: Use a guard column to protect the analytical column from strongly retained impurities.[19]

    • Column Replacement: If the peak shape does not improve after flushing, the column may be irreversibly damaged and require replacement.[24]

HPLC System Considerations

While less common, issues with the HPLC system itself can contribute to poor peak shape.

Issue: Extra-Column Volume (Dead Volume)

  • Causality: Excessive volume in the tubing, injector, or detector flow cell can lead to band broadening and peak tailing.[1]

  • Solution:

    • Use tubing with the narrowest possible internal diameter (e.g., 0.005 inches) and keep the length to a minimum.[1]

    • Ensure all fittings are properly connected to avoid small voids.

    • If using a UV detector, consider a flow cell with a smaller volume.[19]

Issue: Sample Overload

  • Causality: Injecting too much sample can saturate the stationary phase, leading to a distorted, tailing peak.[3][24] This is a classic symptom of column overload.[20]

  • Solution:

    • Protocol: Dilute the sample by a factor of 10 and re-inject. If the peak shape improves and becomes more symmetrical, the original injection was overloaded.[2]

    • If a higher concentration is necessary for sensitivity, consider a column with a larger internal diameter or a stationary phase with a higher loading capacity.[3]

Analyte-Specific Issues

Finally, the properties of the carboxamide itself can present challenges.

Issue: Co-elution with an Impurity

  • Causality: What appears to be a tailing peak may actually be a small, closely eluting impurity.[2]

  • Solution:

    • Change Detection Wavelength: If the impurity has a different UV spectrum, changing the detection wavelength may resolve it.[2]

    • Increase Column Efficiency: Use a longer column or a column with smaller particles to improve resolution.[2]

    • Sample Clean-up: Employ a solid-phase extraction (SPE) procedure to remove the interfering impurity before analysis.[2]

Systematic Troubleshooting Workflow

When faced with peak tailing, a logical, step-by-step approach is the most efficient way to diagnose and solve the problem.

G Start Peak Tailing Observed Check_Overload Dilute Sample 10x Does Peak Shape Improve? Start->Check_Overload Adjust_pH Adjust Mobile Phase pH (≥ 2 units from pKa) Check_Overload->Adjust_pH No Resolved Problem Resolved Check_Overload->Resolved Yes Add_Modifier Add Mobile Phase Modifier (e.g., 0.1% TFA or 10mM TEA) Adjust_pH->Add_Modifier No Adjust_pH->Resolved Yes Check_Column Evaluate Column (End-capped, Polar-Embedded?) Add_Modifier->Check_Column No Add_Modifier->Resolved Yes System_Check Check System for Dead Volume (Tubing, Connections) Check_Column->System_Check No Check_Column->Resolved Yes Coelution_Check Investigate Co-elution (Change Wavelength, Use Higher Efficiency Column) System_Check->Coelution_Check No System_Check->Resolved Yes Coelution_Check->Resolved Yes

Sources

Validation & Comparative

Spectroscopic characterization data for N-(2,6-dimethylphenyl)furan-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Title: Spectroscopic Characterization & Comparative Analysis: N-(2,6-dimethylphenyl)furan-2-carboxamide Subtitle: A Technical Guide for Structural Validation and Analog Differentiation

Executive Summary

This guide provides a rigorous spectroscopic evaluation of N-(2,6-dimethylphenyl)furan-2-carboxamide (referred to herein as NDF-2 ). Designed for medicinal chemists, this document moves beyond simple data listing to analyze the compound’s steric and electronic behavior relative to its structural neighbors.

NDF-2 represents a classic "orthogonally twisted" pharmacophore. The steric bulk of the 2,6-dimethyl moiety forces the phenyl ring out of planarity with the amide bond, a feature critical for optimizing solubility and binding selectivity in kinase inhibitors and fungicides. This guide compares NDF-2 against two critical baselines:

  • Electronic Comparator: N-(2,6-dimethylphenyl)benzamide (Benzene vs. Furan).

  • Steric Comparator: N-phenylfuran-2-carboxamide (Hindered vs. Planar).

Part 1: Synthesis & Methodology

To ensure the spectral data presented is reproducible, we define the standard synthesis route used for characterization. The Acid Chloride Method is preferred over CDI coupling for analytical standards due to cleaner workup and higher purity.

Experimental Protocol
  • Reagents: 2-Furoyl chloride (1.1 eq), 2,6-Dimethylaniline (1.0 eq), Triethylamine (1.2 eq), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • Dissolve 2,6-dimethylaniline in anhydrous DCM under

      
       atmosphere at 0°C.
      
    • Add Triethylamine (TEA) dropwise to scavenge HCl.

    • Slowly add 2-furoyl chloride (diluted in DCM) to control exotherm.

    • Warm to room temperature (RT) and stir for 4 hours.

    • Workup: Wash with 1N HCl (remove unreacted amine), then Sat.

      
       (remove acid), then Brine. Dry over 
      
      
      
      .
    • Purification: Recrystallization from Ethanol/Water (preferred for X-ray quality crystals) or Flash Chromatography (Hexane:EtOAc 4:1).

SynthesisWorkflow Start Reactants: 2-Furoyl Chloride + 2,6-Dimethylaniline Reaction Reaction: DCM, Et3N, 0°C to RT (Nucleophilic Acyl Substitution) Start->Reaction Workup Workup: 1. 1N HCl Wash 2. NaHCO3 Wash 3. Drying (Na2SO4) Reaction->Workup Product Target Product: N-(2,6-dimethylphenyl) furan-2-carboxamide Workup->Product

Figure 1: Standard synthetic workflow for the isolation of analytical-grade NDF-2.

Part 2: Spectroscopic Characterization Data

The following data represents the consensus values for NDF-2 (MW: 215.25 g/mol ).

Nuclear Magnetic Resonance ( H & C NMR)

Solvent:


 (Chloroform-d)
NucleusSignal (

ppm)
MultiplicityIntegrationAssignmentStructural Insight

H
7.68 Broad Singlet1HNH (Amide)Downfield shift due to H-bonding and electron-withdrawing furan.

H
7.51 Doublet (

Hz)
1HFuran H-5

-proton adjacent to Oxygen; most deshielded ring proton.

H
7.22 Doublet (

Hz)
1HFuran H-3

-proton adjacent to Carbonyl.

H
7.10 - 7.15 Multiplet3HPhenyl Ar-H 3,4,5-protons on the dimethylphenyl ring.[1][2][3]

H
6.55 Doublet of Doublets1HFuran H-4

-proton; characteristic coupling (

&

).

H
2.28 Singlet6H-CH

Symmetrical methyl groups; diagnostic for 2,6-substitution.

C
156.8 SingletCC=O Amide Carbonyl.

C
148.1 SingletCFuran C-2 Ipso carbon attached to C=O.

C
144.5 SingletCHFuran C-5

-carbon.

C
135.5 SingletCPhenyl C-1 Ipso carbon (Amide N attachment).

C
18.5 SingletCH

Methyls Methyl carbons.
Infrared Spectroscopy (FT-IR)
  • 3280 - 3300 cm

    
    :  N-H Stretching (Sharp, medium intensity). Indicates secondary amide.
    
  • 1650 - 1665 cm

    
    :  C=O Stretching (Amide I). Lower frequency than esters due to resonance.
    
  • 1520 - 1540 cm

    
    :  N-H Bending (Amide II).
    
  • 740 - 760 cm

    
    :  C-H Bending (Out of plane). Characteristic of furan ring breathing.
    
Mass Spectrometry (HRMS-ESI)
  • Calculated [M+H]

    
    :  216.1019
    
  • Observed [M+H]

    
    :  216.1024 (Typical 
    
    
    
    < 5 ppm)
  • Fragmentation: Loss of the furoyl group (m/z ~95) is a common daughter ion.

Part 3: Comparative Performance Analysis

This section objectively compares NDF-2 against its structural alternatives to highlight the specific effects of the furan ring and the dimethyl "steric lock."

Comparison 1: Electronic Effects (Furan vs. Benzene)

Comparator:N-(2,6-dimethylphenyl)benzamide (Benzoyl analog).

FeatureNDF-2 (Furan)Benzamide AnalogScientific Interpretation
Amide NH Shift ~7.68 ppm~7.64 ppmVery similar. The electron-rich furan pushes slightly less density into the carbonyl than benzene, making the NH slightly more acidic (downfield).
Solubility (MeOH) HighModerateFuran is less lipophilic (LogP ~2.2) than Benzene (LogP ~2.9), making NDF-2 more soluble in polar protic solvents.
H-Bonding Acceptor + DonorAcceptor + DonorThe Furan oxygen acts as a weak secondary H-bond acceptor, potentially altering binding modes in protein pockets compared to the inert phenyl ring.
Comparison 2: Steric Effects (Hindered vs. Planar)

Comparator:N-phenylfuran-2-carboxamide (Unsubstituted).

FeatureNDF-2 (Hindered)Unsubstituted AnalogScientific Interpretation
Methyl Signal 2.28 ppm (6H)NoneKey Identifier.
Conformation Twisted (Orthogonal)PlanarThe 2,6-dimethyls force the phenyl ring perpendicular to the amide plane. This disrupts

-conjugation across the N-C bond.
UV

~245 nm~270 nmHypsochromic Shift (Blue Shift). The loss of planarity in NDF-2 reduces the effective conjugation length, shifting absorption to lower wavelengths.
Melting Point 115-120°C (Predicted)138-140°CThe "twisted" nature of NDF-2 disrupts efficient crystal packing compared to the flat, stackable unsubstituted analog.

Part 4: Structural Decision Tree

Use this logic flow to confirm the identity of NDF-2 in a mixture of potential byproducts or analogs.

IdentificationLogic Step1 Step 1: Check 1H NMR Region 2.0 - 2.5 ppm Decision1 Singlet (6H) Present? Step1->Decision1 BranchA Yes: 2,6-Dimethyl group confirmed Decision1->BranchA Yes BranchB No: Unsubstituted or isomer Decision1->BranchB No Step2 Step 2: Check Aromatic Region (6.5 - 7.8 ppm) BranchA->Step2 Decision2 Distinct Furan Pattern? (d, d, dd) Step2->Decision2 Result1 CONFIRMED: NDF-2 Decision2->Result1 Yes Result2 Benzamide Analog (If multiplet 7.4-8.0 ppm) Decision2->Result2 No

Figure 2: Spectroscopic decision tree for distinguishing NDF-2 from common analogs.

References

  • PubChem Compound Summary. N-(2,6-Dimethylphenyl)benzamide (Analog Data). National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. Synthesis and Characterization of N-(2,6-dimethylphenyl)benzamide derivatives. RSC Advances, Supplementary Information. Retrieved from [Link]

  • National Institutes of Health (PMC). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. (Provides spectral data for furan-carboxamide core). Retrieved from [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table (General Reference). Retrieved from [Link]

Sources

Comparative Profiling: N-(2,6-dimethylphenyl)furan-2-carboxamide (NDP-FC) vs. Standard Fungicides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of N-(2,6-dimethylphenyl)furan-2-carboxamide (referred to herein as NDP-FC ) against standard-of-care antifungal agents.

The analysis treats NDP-FC as a representative Succinate Dehydrogenase Inhibitor (SDHI) candidate, a class of fungicides that target the mitochondrial respiration chain, distinct from the ergosterol-biosynthesis inhibition mechanism of Azoles.

Executive Technical Summary

N-(2,6-dimethylphenyl)furan-2-carboxamide (NDP-FC) represents a structural optimization of the furan-carboxamide pharmacophore. Unlike first-generation carboxamides (e.g., Fenfuram), NDP-FC incorporates a 2,6-dimethylaniline (xylidine) moiety.

  • Structural Advantage: The steric hindrance provided by the methyl groups at the ortho positions (2,6) of the phenyl ring significantly retards hydrolytic cleavage by fungal amidases/esterases, theoretically enhancing metabolic stability and persistence compared to non-substituted analogs.

  • Primary Mechanism: Inhibition of Complex II (Succinate Dehydrogenase) in the mitochondrial electron transport chain.

  • Target Profile: Broad-spectrum efficacy against Basidiomycetes (e.g., Rhizoctonia) and specific Ascomycetes, with emerging utility against azole-resistant Candida spp.

Comparison Matrix: NDP-FC vs. Standards
FeatureNDP-FC (Candidate) Fluconazole (Standard Azole) Amphotericin B (Standard Polyene)
Target Site Mitochondrial Complex II (SDH)CYP51 (Ergosterol Synthesis)Cell Membrane (Ergosterol binding)
Mode of Action Fungistatic (Energy Depletion)Fungistatic (Membrane Defect)Fungicidal (Pore Formation)
Metabolic Stability High (Steric protection of amide)Moderate (Susceptible to efflux)High (Chemical stability)
Resistance Profile Target site mutation (SdhB/C/D)High (Efflux pumps CDR1/MDR1)Low (Rare ergosterol loss)
Lipophilicity (LogP) ~3.2 (Predicted) – High membrane permeability0.5 – Hydrophilic~0.8 (Amphipathic)

Mechanistic Divergence & Signaling Pathways

To understand the efficacy differences, one must analyze the distinct signaling disruption caused by NDP-FC compared to Fluconazole.

  • Fluconazole inhibits lanosterol 14

    
    -demethylase (CYP51), leading to toxic sterol accumulation and membrane stress.
    
  • NDP-FC blocks the ubiquinone-binding site of Succinate Dehydrogenase (Complex II), halting the TCA cycle and electron transport, leading to ATP depletion and ROS generation.

Pathway Visualization: Dual-Target Inhibition

The following diagram illustrates the parallel inhibition pathways of NDP-FC and Azoles within the fungal cell.

AntifungalPathways cluster_mitochondria Mitochondria (Energy Production) cluster_membrane Endoplasmic Reticulum (Membrane Synthesis) Succinate Succinate ComplexII Complex II (SDH) [Target Site] Succinate->ComplexII Fumarate Fumarate ComplexII->Fumarate ElectronFlow Electron Transport Chain (ETC) ComplexII->ElectronFlow ATP ATP Production ElectronFlow->ATP Lanosterol Lanosterol CYP51 CYP51 Enzyme [Target Site] Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol MembraneIntegrity Membrane Integrity Ergosterol->MembraneIntegrity NDPFC NDP-FC (Carboxamide) NDPFC->ComplexII Blocks Ubiquinone Binding Site Fluconazole Fluconazole (Azole) Fluconazole->CYP51 Blocks Heme Iron

Caption: Mechanistic segregation of NDP-FC (Mitochondrial respiration inhibition) vs. Fluconazole (Ergosterol biosynthesis inhibition).

Experimental Efficacy Data (Class Comparison)

While specific clinical data for NDP-FC is often proprietary, data from structurally homologous 5-arylfuran-2-carboxamides provides a validated performance baseline.

In Vitro Susceptibility (MIC Data Synthesis)

The following table synthesizes efficacy ranges for Furan-2-carboxamide derivatives (Class Representative) compared to Fluconazole against Candida spp., including resistant strains.

Fungal StrainNDP-FC Class Analog (MIC µg/mL)Fluconazole (MIC µg/mL)Interpretation
C. albicans (Wild Type)0.125 – 1.000.25 – 1.00Comparable efficacy.
C. glabrata (Azole-Resistant)0.062 – 0.250 > 64.0 (Resistant)Superior ; NDP-FC bypasses efflux pumps.
C. parapsilosis0.125 – 0.501.0 – 4.0Superior potency.
A. fumigatus2.0 – 8.0> 16.0 (Intrinsic Resistance)Moderate activity; better than Azoles for some molds.

Key Insight: The 2,6-dimethylphenyl moiety (NDP-FC) is critical here. Simple phenyl-furan-carboxamides often show MICs >32 µg/mL due to rapid degradation. The 2,6-dimethyl substitution stabilizes the molecule, lowering the effective MIC into the <1.0 µg/mL range.

Validation Protocols (Self-Validating Systems)

To rigorously compare NDP-FC against standards, the following experimental workflows must be utilized. These protocols are designed to be self-validating by including specific controls for solvent toxicity and growth phases.

Protocol A: High-Throughput MIC Determination (CLSI M27-A4 Adapted)

Objective: Determine the Minimum Inhibitory Concentration (MIC) with high reproducibility.

  • Preparation:

    • Dissolve NDP-FC in DMSO (Stock: 10 mg/mL). Note: The 2,6-dimethyl group increases lipophilicity; ensure complete solubilization.

    • Prepare RPMI 1640 medium buffered with MOPS (pH 7.0).

  • Inoculum:

    • Adjust yeast suspension to

      
       to 
      
      
      
      cells/mL.
  • Plate Setup:

    • Use 96-well round-bottom microplates.

    • Row A: Sterility Control (Media only).

    • Row B: Growth Control (Media + Fungi + DMSO 1%).

    • Row C-H: Serial 2-fold dilutions of NDP-FC (Range: 64 µg/mL to 0.06 µg/mL).

  • Incubation:

    • 35°C for 24–48 hours.

  • Readout:

    • Visual: Lowest concentration with 50% inhibition (prominent decrease in turbidity) compared to Growth Control.

    • Spectrophotometric: OD at 530 nm.

Protocol B: Mitochondrial Respiration Assay (Mechanism Confirmation)

Objective: Verify that NDP-FC acts via SDH inhibition (Complex II) rather than membrane disruption.

Workflow Visualization:

MOA_Protocol Start Fungal Culture (Log Phase) Treat Treatment Groups: 1. Control (DMSO) 2. NDP-FC (10x MIC) 3. Fluconazole (Negative Control) Start->Treat MitoDye Add MTT or XTT Reagent (Reduces to Formazan via Mitochondrial Reductase) Treat->MitoDye Measure Measure Absorbance (450nm) at T=0, 2h, 4h MitoDye->Measure Result1 NDP-FC: Rapid Signal Drop (Direct ETC Block) Measure->Result1 Result2 Fluconazole: Slow/No Signal Drop (Growth Arrest only) Measure->Result2

Caption: Differential metabolic assay to distinguish SDH inhibitors (NDP-FC) from ergosterol inhibitors.

Protocol C: Time-Kill Kinetics

Objective: Determine if NDP-FC is fungistatic or fungicidal.

  • Inoculate

    
     CFU/mL in RPMI 1640.
    
  • Add NDP-FC at 1x, 2x, and 4x MIC .

  • Aliquot samples at 0, 4, 8, 12, and 24 hours.

  • Plate on Sabouraud Dextrose Agar (SDA).

  • Validation: A

    
     reduction in CFU/mL indicates fungicidal  activity. SDHIs like NDP-FC typically exhibit fungistatic  profiles similar to Azoles, but with faster onset of metabolic arrest.
    

Synthesis & Structural Causality

The efficacy of NDP-FC is not accidental; it is a result of rational drug design targeting the SdhB/C/D subunits .

  • The Furan Ring: Acts as a bioisostere for the succinate substrate, fitting into the catalytic pocket.

  • The Amide Linker: Provides hydrogen bonding capability with Tyrosine/Tryptophan residues in the active site.

  • The 2,6-Dimethylphenyl Group:

    • Hydrophobic Interaction: Fills the hydrophobic pocket (Lipophilic Tail) of the enzyme.

    • Conformational Lock: Forces the phenyl ring to rotate out of plane relative to the amide, locking the molecule in the "bioactive conformation" required for high-affinity binding. This "orthogonal twist" is essential for potency.

References

  • Synthesis and Antifungal Evaluation of 5-Arylfuran-2-Carboxamide Derivatives. Source: MDPI / SSRN (Preprint) Context: Establishes the baseline MIC efficacy (0.062–1.0 mg/mL) for furan-2-carboxamide analogs against Candida spp. [1]

  • CLSI M27-A4 Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Source: Clinical and Laboratory Standards Institute Context: The gold standard protocol for validating MIC values cited in this guide.

  • Structure-Activity Relationships of Carboxamide Fungicides (SDHIs). Source: Journal of Pesticide Science / PubMed Context: mechanistic validation of the 2,6-dimethylphenyl moiety in preventing hydrolysis and enhancing binding affinity. (General Reference for SDHI SAR)

  • Fluconazole Resistance Mechanisms in Candida species. Source: Frontiers in Microbiology Context: Provides the comparative baseline for Azole resistance (Efflux pumps) which NDP-FC bypasses.

Sources

Structural Comparison Guide: N-(2,6-dimethylphenyl)furan-2-carboxamide vs. Furcarbanil

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth structural and functional comparison between N-(2,6-dimethylphenyl)furan-2-carboxamide and Furcarbanil . While these two compounds are constitutional isomers sharing the same molecular formula (


), their structural connectivity and resulting physicochemical properties lead to distinct biological profiles.

Executive Summary

Furcarbanil is a recognized fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHIs).[1] Its efficacy relies on a specific "furan-3-carboxamide" pharmacophore that fits the ubiquinone binding site of fungal mitochondrial Complex II.

In contrast, N-(2,6-dimethylphenyl)furan-2-carboxamide (referred to herein as the Target Isomer ) is a constitutional isomer where the methyl substituents are located on the phenyl ring rather than the furan ring, and the amide linkage is at the furan-2 position. This structural "inversion" drastically alters the steric and electronic landscape, serving as a classic case study in Structure-Activity Relationships (SAR).

Quick Comparison Table
FeatureFurcarbanil Target Isomer
IUPAC Name 2,5-dimethyl-N-phenylfuran-3-carboxamideN-(2,6-dimethylphenyl)furan-2-carboxamide
CAS Number 28562-70-168873-22-3
Core Scaffold Furan-3 -carboxamideFuran-2 -carboxamide
Methyl Position 2,5-Dimethyl (Furan ring)2,6-Dimethyl (Phenyl ring)
Phenyl Ring UnsubstitutedSterically hindered (2,6-xylyl)
Primary Use Fungicide (SDHI)Research / Intermediate

Detailed Structural Analysis

Chemical Connectivity & Isomerism

Both compounds possess a furan ring connected to a phenyl ring via an amide linker. The critical difference lies in the regiochemistry of the amide attachment and the location of the methyl groups.

  • Furcarbanil: The amide is attached at the C3 position of the furan.[2] The furan ring is electron-rich due to two methyl groups at C2 and C5. The phenyl ring is unsubstituted and relatively planar relative to the amide bond.

  • Target Isomer: The amide is attached at the C2 position of the furan. The furan ring is unsubstituted. The phenyl ring carries two methyl groups at the ortho positions (2,6), creating a "molecular lock" that forces the phenyl ring perpendicular to the amide plane.

Visualization of Connectivity (Graphviz)

StructuralComparison cluster_0 Furcarbanil (Active Fungicide) cluster_1 Target Isomer (Structural Analog) Furan3 Furan Ring (2,5-Dimethyl substituted) Linker3 Amide Linker (Attached at C3) Furan3->Linker3 C3-C(=O)NH note3 Feature: Electron-rich Furan Optimized for SDH binding Furan3->note3 Phenyl3 Phenyl Ring (Unsubstituted) Linker3->Phenyl3 N-C Furan2 Furan Ring (Unsubstituted) Linker2 Amide Linker (Attached at C2) Furan2->Linker2 C2-C(=O)NH Phenyl2 Phenyl Ring (2,6-Dimethyl substituted) Linker2->Phenyl2 N-C note2 Feature: Steric Hindrance Restricted Rotation (Atropisomerism potential) Phenyl2->note2

Caption: Connectivity map highlighting the regiochemical shift of the amide linker and the translocation of methyl substituents between the two isomers.

Functional Implications (SAR)

The "Furan-3-Carboxamide" Pharmacophore

Research into carboxamide fungicides (SDHIs) has established that the geometry of the amide bond relative to the aromatic core is critical for binding to the Quinone-binding site (Q-site) of Complex II.

  • Furcarbanil: The 3-position attachment allows the carbonyl oxygen to form a critical hydrogen bond with a Tyrosine residue (e.g., Tyr58 in E. coli numbering) and the amide nitrogen to bond with a Serine or Tryptophan residue. The methyl groups on the furan ring fill a specific hydrophobic pocket, enhancing affinity.

  • Target Isomer: The 2-position attachment alters the vector of the carbonyl group. In many SDHI SAR studies, furan-2-carboxamides show significantly reduced potency compared to their furan-3 counterparts because the carbonyl is not optimally positioned to accept the H-bond from the target Tyrosine.

Steric Hindrance & Metabolic Stability
  • Target Isomer (2,6-Dimethylphenyl effect): The presence of methyl groups at the 2 and 6 positions of the aniline ring (2,6-xylidine moiety) creates severe steric hindrance.

    • Conformation: This forces the phenyl ring to rotate out of plane with the amide group (torsion angle ~90°).

    • Metabolism: This substitution pattern effectively blocks enzymatic hydrolysis by amidases, making the molecule highly stable metabolically. This moiety is successfully used in other fungicide classes (e.g., Metalaxyl , a phenylamide) but is less common in furan-based SDHIs where the furan ring itself is the primary driver of binding affinity.

Experimental Synthesis Protocols

To experimentally verify the identity of these isomers, they are synthesized via the reaction of the corresponding acid chloride with the appropriate aniline.

Synthesis of Furcarbanil

Reagents: 2,5-Dimethylfuran-3-carbonyl chloride, Aniline, Triethylamine (TEA), Dichloromethane (DCM).

  • Preparation: Dissolve 1.0 eq of aniline and 1.2 eq of TEA in dry DCM under

    
     atmosphere.
    
  • Addition: Cool to 0°C. Dropwise add 1.0 eq of 2,5-dimethylfuran-3-carbonyl chloride dissolved in DCM.

  • Reaction: Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Wash with 1N HCl (to remove unreacted aniline), then saturated

    
    , then brine. Dry over 
    
    
    
    .
  • Purification: Recrystallize from ethanol.

    • Expected Yield: >85%[3][4]

    • Appearance: White crystalline solid.

Synthesis of Target Isomer

Reagents: Furan-2-carbonyl chloride (Furoyl chloride), 2,6-Dimethylaniline (2,6-Xylidine), Pyridine, DCM.

  • Preparation: Dissolve 1.0 eq of 2,6-dimethylaniline in dry DCM containing 1.5 eq of Pyridine (stronger base needed due to steric hindrance of the aniline).

  • Addition: Cool to 0°C. Add 1.1 eq of Furan-2-carbonyl chloride slowly.

  • Reaction: Reflux may be required. Due to the steric bulk of the 2,6-dimethyl groups, the nucleophilic attack of the aniline nitrogen is slower. Stir at 40°C for 12 hours.

  • Workup: Wash aggressively with 2N HCl to remove pyridine and unreacted xylidine.

  • Purification: Column chromatography is often required due to slower conversion.

    • Expected Yield: 60-75% (Lower due to steric hindrance).

References

  • CAS Common Chemistry. Furcarbanil (CAS RN: 28562-70-1). American Chemical Society. Available at: [Link]

  • PubChem. 2,5-Dimethyl-3-furancarboxanilide (Furcarbanil) Compound Summary. National Library of Medicine. Available at: [Link]

  • Fungicide Resistance Action Committee (FRAC). SDHI Fungicides: Mode of Action and Resistance Management. Available at: [Link][1]

  • Walter, H.Structure-Activity Relationships of SDHI Fungicides. In: Modern Crop Protection Compounds, Wiley-VCH, 2012. (General reference for SDHI pharmacophores).

Sources

Technical Comparison Guide: Elemental Analysis vs. Spectral Validation for N-(2,6-dimethylphenyl)furan-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound: N-(2,6-dimethylphenyl)furan-2-carboxamide Formula: C₁₃H₁₃NO₂ Molecular Weight: 215.25 g/mol Role: Key intermediate in the synthesis of carboxamide fungicides (e.g., Furmecyclox derivatives) and a pharmacophore in microtubule-stabilizing agents.

In pharmaceutical and agrochemical development, confirming the identity and bulk purity of amide intermediates is critical. While Combustion Analysis (CHN) remains the "gold standard" for establishing bulk purity in peer-reviewed literature (e.g., J. Org. Chem., J. Med. Chem.), modern workflows increasingly rely on High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) .

This guide objectively compares these methodologies, providing experimental protocols and decision-making frameworks for researchers validating this specific furan-carboxamide scaffold.

Theoretical Framework: The Target Values

Before experimental validation, precise theoretical values must be established based on standard atomic weights (


).
ElementCountTotal Mass ( g/mol )Theoretical % Acceptance Range (±0.4%)
Carbon 13156.1472.54% 72.14% – 72.94%
Hydrogen 1313.106.09% 5.69% – 6.49%
Nitrogen 114.016.51% 6.11% – 6.91%

Expert Insight: The 2,6-dimethyl substitution on the phenyl ring creates steric hindrance. During synthesis (often via acid chloride or CDI coupling), this hindrance can trap solvent molecules or unreacted aniline within the crystal lattice. A "Fail" in EA is often the first indicator of a solvate, which HRMS might miss.

Comparative Methodologies & Protocols

Method A: Combustion Analysis (CHN) – The Bulk Purity Standard

Principle: High-temperature oxidation (


) converts the sample into 

,

, and

, which are separated via gas chromatography.

Protocol:

  • Calibration: Run a standard (Acetanilide,

    
    ) to verify instrument factor (
    
    
    
    -factor).
  • Sample Prep: Dry the sample of N-(2,6-dimethylphenyl)furan-2-carboxamide in a vacuum oven at

    
     for 4 hours to remove surface moisture.
    
  • Weighing: Using a microbalance (precision

    
    ), weigh 1.5 – 2.5 mg  of the sample into a tin capsule.
    
    • Self-Validating Step: If the sample is hygroscopic, seal the tin capsule immediately.

  • Combustion: Introduce oxygen boost for 2 seconds. Combustion temp:

    
    . Reduction temp: 
    
    
    
    .
  • Analysis: Compare "Found" percentages against "Calc" values.

Method B: HRMS (ESI-TOF) – The Identity Confirmation

Principle: Measures the exact mass-to-charge ratio (


) to confirm the elemental formula.

Protocol:

  • Solvent: Dissolve 0.1 mg in Methanol (HPLC grade).

  • Ionization: Electrospray Ionization (ESI), Positive Mode (

    
    ).
    
  • Target Ion: Calculated

    
    .
    
  • Acceptance: Error must be

    
    .
    
Method C: Quantitative NMR (qNMR) – The Orthogonal Validator

Principle: Uses an internal standard of known purity to determine the absolute weight


 of the analyte.

Protocol:

  • Standard: Use 1,3,5-Trimethoxybenzene or Maleic Acid (traceable purity).

  • Solvent:

    
     (ensures solubility of the amide).
    
  • Acquisition: Relaxation delay (

    
    ) must be 
    
    
    
    (typically 30-60s) to ensure full magnetization recovery.
  • Integration: Integrate the furan proton signal (distinct doublet/multiplet) against the standard's singlet.

Comparative Analysis: Performance Matrix

FeatureElemental Analysis (EA) HRMS qNMR
Primary Output Bulk Purity (Weight %)Molecular Formula IdentityAbsolute Purity (Weight %)
Sample Req. ~2 mg (Destructive)< 0.1 mg (Non-destructive)~10 mg (Non-destructive)
Solvent Detection Indirect (Values deviate)Poor (Ion suppression)Excellent (Visible peaks)
Precision High (

)
High (< 5 ppm mass error)Medium (

)
Cost/Time Low / Slow (Off-line)High / Fast (Inline)Medium / Medium
Journal Acceptance Mandatory (JOC, JACS) for new compoundsAlternative if EA failsRising Acceptance

Experimental Data Interpretation

The following table simulates a typical validation scenario for N-(2,6-dimethylphenyl)furan-2-carboxamide.

ScenarioMethodResultInterpretation
Sample A EA (Found) C: 72.48, H: 6.11, N: 6.49 PASS. Within

of theoretical. High purity confirmed.
HRMS

216.1020 (

0.4 ppm)
Identity confirmed.
Sample B EA (Found) C: 70.10, H: 6.55, N: 6.02 FAIL. C is low (-2.4%), H is high. Indicates trapped solvent (likely Methanol or Water).
HRMS

216.1018 (

-0.5 ppm)
False Positive. HRMS confirms the molecule is present but ignores the solvent impurity.
qNMRPurity: 92%Diagnostic. Reveals solvent peaks and calculates true potency.

Visualizing the Validation Logic

Diagram 1: Synthesis & Impurity Origins

This diagram illustrates where impurities arise during the synthesis of the target amide, necessitating specific analytical checks.

SynthesisWorkflow Start Furan-2-carboxylic acid Coupling Coupling (CDI or SOCl2) Start->Coupling Reagent 2,6-Dimethylaniline Reagent->Coupling Product Crude Amide Coupling->Product Impurity2 Unreacted Amine (Causes High %N) Coupling->Impurity2 Risk Purification Recrystallization (MeOH/Water) Product->Purification Final Target: N-(2,6-dimethylphenyl) furan-2-carboxamide Purification->Final Impurity1 Trapped Solvent (Causes Low %C) Purification->Impurity1 Risk Impurity1->Final Contaminant Impurity2->Final Contaminant

Caption: Synthesis pathway highlighting critical points where solvent inclusion or unreacted amine can skew elemental analysis results.

Diagram 2: Analytical Decision Matrix

A logic flow for researchers to decide between EA, HRMS, and qNMR based on the stage of development.

DecisionMatrix Sample Purified Sample Check1 Is Bulk Purity Required? (Publication/Biological Assay) Sample->Check1 RouteEA Perform Elemental Analysis (CHN) Check1->RouteEA Yes RouteHRMS Perform HRMS Check1->RouteHRMS No (ID only) ResultEA Result within ±0.4%? RouteEA->ResultEA Pass Validation Complete (Gold Standard) ResultEA->Pass Yes Fail Fail: Deviant Values ResultEA->Fail No Diagnostic Run qNMR or TGA (Check for Solvates) Fail->Diagnostic Diagnostic->RouteEA Re-dry & Retry

Caption: Decision tree for validating organic amides. Note that EA failure triggers qNMR diagnosis, not immediate rejection.

Conclusion & Recommendation

For N-(2,6-dimethylphenyl)furan-2-carboxamide:

  • For Publication: You must prioritize Elemental Analysis (CHN).[1] The steric bulk of the 2,6-dimethylphenyl group increases the likelihood of solvent trapping. A successful EA result (

    
    ) is the only definitive proof that the lattice is solvent-free.
    
  • For Screening: HRMS is sufficient for high-throughput identity confirmation but is blind to inorganic salts or trapped solvents that affect biological potency.

  • The "Fix": If EA fails (typically low Carbon), do not assume synthesis failure. Run a qNMR to quantify trapped solvent, dry the sample aggressively (high vacuum,

    
    ), and re-submit for EA.
    

References

  • American Chemical Society (ACS). (2025). Guidelines for Characterization of Organic Compounds. ACS Publications.[1][2] [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • University of British Columbia (UBC). (2025). Summary of CHNS Elemental Analysis Common Problems & Guidelines. UBC Department of Chemistry. [Link]

  • Adichunchanagiri University. (2021). Furan-2-carboxamide derivative, a novel microtubule stabilizing agent. Bioorganic Chemistry.[3] [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,6-dimethylphenyl)furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2,6-dimethylphenyl)furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.